Gol-NTR
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H16F3N3O4 |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-[4-phenyl-2-(trifluoromethyl)quinolin-7-yl]carbamate |
InChI |
InChI=1S/C24H16F3N3O4/c25-24(26,27)22-13-20(16-4-2-1-3-5-16)19-11-8-17(12-21(19)29-22)28-23(31)34-14-15-6-9-18(10-7-15)30(32)33/h1-13H,14H2,(H,28,31) |
InChI Key |
WUKLKUQVRIVZCZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Gol-NTR Fluorescence Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the Golgi-targeting nitroreductase-activated fluorescent probe, Gol-NTR. It covers the core mechanism of its fluorescence activation, available quantitative data, and experimental protocols for its application in cellular and in vivo imaging.
Core Mechanism of this compound Fluorescence Activation
This compound is a sophisticated molecular tool designed for the sensitive and selective detection of nitroreductase (NTR) activity, particularly within the Golgi apparatus of living cells. The fundamental principle behind its operation is a "turn-on" fluorescence mechanism initiated by the enzymatic activity of NTR, an enzyme often upregulated under hypoxic conditions characteristic of solid tumors and certain disease states.
The this compound probe consists of three key components: a fluorophore, a Golgi-targeting moiety, and an NTR-responsive group (a p-nitrobenzyl ether). In its native, unreacted state, the probe exhibits minimal fluorescence. This is due to the presence of the electron-withdrawing nitro group, which quenches the fluorescence of the fluorophore through a photoinduced electron transfer (PET) process.
The activation process is triggered when this compound encounters the NTR enzyme in the presence of the cofactor NADH. NTR catalyzes the reduction of the nitro group on the this compound molecule to an amino group. This chemical transformation has a profound effect on the electronic properties of the probe. The newly formed amino group is an electron-donating group, which inhibits the PET process and restores the fluorescence of the core fluorophore. This results in a significant increase in fluorescence intensity, allowing for the visualization of NTR activity.
The Golgi-targeting moiety, reportedly a phenylsulfonamide group, ensures the accumulation of the probe within the Golgi apparatus, enabling the specific monitoring of NTR activity in this organelle.
Quantitative Data
The following table summarizes the available quantitative data for the this compound probe. It is important to note that there are discrepancies in the reported excitation and emission wavelengths from different sources. For definitive values, consulting the primary research article by Tang et al. is recommended.
| Parameter | Value | Source |
| Detection Limit | 54.8 ng/mL | [1][2] |
| Excitation Wavelength (in vitro) | 405 nm | MedChemExpress |
| Emission Wavelength (in vitro) | Not specified | MedChemExpress |
| Excitation Wavelength (in vivo - mice) | 420 nm | MedChemExpress |
| Emission Wavelength (in vivo - mice) | 510 nm | MedChemExpress |
| Excitation Wavelength (General) | 680 nm | MedChemExpress |
| Emission Wavelength (General) | 730 nm | MedChemExpress |
| Molecular Weight | 467.40 g/mol | MedChemExpress |
| Formula | C₂₄H₁₆F₃N₃O₄ | MedChemExpress |
| CAS Number | 2968461-58-5 | MedChemExpress |
Experimental Protocols
The following are generalized experimental protocols for the use of this compound. These should be optimized for specific experimental conditions.
In Vitro Fluorescence Spectroscopy
-
Stock Solution Preparation: Prepare a 1.0 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution with DMSO to prepare a 5.0 μM working solution.
-
Reaction Mixture: In a suitable container, mix the 5.0 μM this compound working solution with 50 μM NADH in PBS buffer (10 mM, pH 7.4) containing 5% DMSO.
-
Enzyme Addition: Add the desired concentration of NTR to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Spectral Measurement: Record the fluorescence spectra. The vendor suggests recording at an excitation of 405 nm.
Cellular Imaging
-
Cell Culture: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture under appropriate conditions.
-
Hypoxia Induction (if required): To induce NTR expression, cells can be cultured under hypoxic conditions (e.g., 1% O₂) for a specified period before probe incubation.
-
Probe Loading: Incubate the cells with this compound at a final concentration of 5-10 µM in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove the excess probe.
-
Imaging: Perform fluorescence imaging using a confocal microscope with appropriate excitation and emission filters. Based on available data, excitation at 405 nm or 420 nm and emission detection around 510 nm could be a starting point for optimization.
In Vivo Imaging in Mice
This protocol is for reference only and should be adapted and approved by an institutional animal care and use committee.
-
Animal Model: Utilize a suitable mouse model for the disease under investigation (e.g., sepsis-induced acute lung injury).
-
Probe Administration: Administer this compound to the mice. The original study on sepsis-induced acute lung hypoxia incubated excised lung organs with 50 μM this compound in PBS for 1 hour.
-
Imaging: After incubation and washing with PBS, perform fluorescence imaging using a small animal imaging system with an excitation wavelength of 420 nm and an emission wavelength of 510 nm.
Mandatory Visualizations
This compound Fluorescence Activation Pathway
Caption: The enzymatic reduction of non-fluorescent this compound to highly fluorescent Gol-NH2 by NTR.
Experimental Workflow for Cellular Imaging
Caption: A generalized workflow for the use of this compound in cellular fluorescence imaging experiments.
References
- 1. Targeted cell ablation in zebrafish using optogenetic transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nitroreductase-Based Cell Ablation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroreductase-based cell ablation is a powerful and widely utilized chemical-genetic technique for the targeted elimination of specific cell populations. This method offers a high degree of spatial and temporal control, making it an invaluable tool in developmental biology, regenerative medicine, and cancer research. The system relies on the expression of a bacterial nitroreductase (NTR) enzyme in the target cells. This enzyme converts a harmless prodrug, administered systemically, into a potent cytotoxic agent, leading to the selective death of the NTR-expressing cells.[1][2][3]
The most commonly used enzyme is derived from Escherichia coli, encoded by the nfsB gene.[4][5] This oxygen-insensitive, flavin mononucleotide nitroreductase can activate a variety of nitroaromatic prodrugs. The key advantage of this system is its orthogonality to mammalian cells, which lack an equivalent enzyme, thus ensuring that the prodrug remains non-toxic to non-target cells.
This guide provides a comprehensive overview of the core principles of nitroreductase-based cell ablation, including the molecular mechanisms, common enzymes and prodrugs, detailed experimental protocols, and quantitative data to aid in experimental design.
Mechanism of Action
The fundamental principle of nitroreductase-based cell ablation lies in the enzymatic conversion of a non-toxic prodrug into a cytotoxic metabolite. This process is initiated by the reduction of the nitro group on the prodrug by the nitroreductase enzyme, utilizing NADH or NADPH as a cofactor.
The reduction of the prodrug generates a highly reactive intermediate, often a hydroxylamine (B1172632) derivative, which can then induce cellular damage. The primary mechanism of cytotoxicity is the induction of DNA damage, including interstrand cross-links. This DNA damage triggers a cellular stress response that ultimately leads to apoptotic cell death. Studies have shown that this apoptotic pathway can be independent of the tumor suppressor protein p53, which is a significant advantage for targeting cancer cells where p53 is often mutated.
The choice of prodrug can influence the outcome of the ablation. Some prodrugs, like metronidazole (B1676534) (MTZ), generate a cytotoxic metabolite that is largely confined to the cell in which it is produced, resulting in cell-autonomous ablation with minimal "bystander effect". Others, such as CB1954, can produce diffusible cytotoxic metabolites that kill neighboring, non-NTR-expressing cells, a phenomenon known as the bystander effect, which can be advantageous in cancer therapy applications.
Key Components of the Nitroreductase System
Nitroreductase Enzymes
The efficacy of cell ablation is critically dependent on the specific nitroreductase enzyme used. While the wild-type E. coli NfsB is the prototypic enzyme, significant research has been dedicated to engineering more efficient variants.
| Enzyme Variant | Key Characteristics | Source Organism | Reference |
| NTR 1.0 (Wild-type NfsB) | The original and most widely used enzyme. Requires high prodrug concentrations (e.g., 10 mM MTZ). | Escherichia coli | |
| NTR 1.1 (Triple Mutant) | Exhibits 40-80 fold improved activity for the prodrug CB1954. | Engineered from E. coli NfsB | |
| NTR 2.0 | Shows a ~100-fold improvement in MTZ-mediated cell ablation efficacy. Enables the use of much lower, less toxic prodrug concentrations. | Engineered from Vibrio vulnificus NfsB | |
| eNTR (Enhanced NTR) | Engineered for up to 100-fold increased activity over wild-type NTR with certain substrates. | Engineered from E. coli NfsB |
Prodrugs
The selection of a prodrug is crucial and depends on the desired outcome, such as cell-autonomous ablation versus a bystander effect.
| Prodrug | Chemical Name | Key Characteristics | Typical Concentration Range | Reference |
| Metronidazole (MTZ) | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | Widely used for cell-autonomous ablation due to its limited bystander effect. Requires high concentrations for NTR 1.0 but is effective at much lower doses with NTR 2.0. | 100 µM - 10 mM | |
| CB1954 | 5-(aziridin-1-yl)-2,4-dinitrobenzamide | A potent anticancer prodrug that exhibits a significant bystander effect. | 250 µM | |
| Ronidazole | (1-methyl-5-nitroimidazol-2-yl)methyl carbamate | An alternative to MTZ, shown to be effective in Drosophila. | 1 mM - 5 mM | |
| Nifurpirinol | 6-[2-(5-nitro-2-furyl)vinyl]-2-pyridinemethanol | A highly potent prodrug for NTR-mediated ablation. | 2.5 nM - 2.5 µM |
Signaling Pathways and Experimental Workflow
Molecular Pathway of Nitroreductase-Induced Cell Death
The following diagram illustrates the key steps in the molecular cascade leading to cell death following the administration of a prodrug to cells expressing nitroreductase.
Caption: Molecular mechanism of nitroreductase-mediated cell ablation.
General Experimental Workflow
The diagram below outlines a typical experimental workflow for a nitroreductase-based cell ablation study, from the initial genetic modification to the final analysis of the results.
Caption: A generalized workflow for nitroreductase-based cell ablation experiments.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in nitroreductase-based cell ablation, primarily focusing on in vivo studies using zebrafish, a model organism where this technique is extensively applied.
Generation of Transgenic Zebrafish for Cell-Specific NTR Expression
-
Vector Construction :
-
A tissue-specific promoter (tsp) is cloned upstream of a cassette containing the nitroreductase gene (e.g., nfsB) fused with a fluorescent protein (FP) gene (e.g., GFP, mCherry). The FP allows for the visualization of NTR-expressing cells and monitoring of ablation progress.
-
The entire tsp:NTR-FP cassette is cloned into a transgenesis vector, such as one containing Tol2 transposon elements for efficient genomic integration.
-
-
Microinjection :
-
One-cell stage zebrafish embryos are injected with a solution containing the transgenesis vector plasmid (e.g., 25-50 pg/embryo) and Tol2 transposase mRNA (e.g., 25-50 pg/embryo).
-
Injected embryos are raised to adulthood (F0 generation).
-
-
Screening and Line Establishment :
-
F0 adults are outcrossed with wild-type fish, and the resulting F1 embryos are screened for FP expression in the target tissue.
-
FP-positive F1 fish are raised and used to establish stable transgenic lines.
-
Prodrug Administration and Cell Ablation
-
Prodrug Preparation :
-
Prepare a stock solution of the prodrug (e.g., 1 M Metronidazole in DMSO).
-
Dilute the stock solution in embryo medium to the desired final concentration. It is crucial to optimize the concentration for each transgenic line and developmental stage, typically ranging from 1 mM to 10 mM for older NTR versions, and lower for newer variants. A vehicle control (e.g., DMSO in embryo medium) must be run in parallel.
-
-
Treatment of Zebrafish Larvae :
-
Select transgenic (NTR+) and non-transgenic (NTR-) sibling larvae at the desired developmental stage.
-
Divide the larvae into four groups for proper controls:
-
Group A: NTR- larvae with vehicle (e.g., DMSO).
-
Group B: NTR+ larvae with vehicle (e.g., DMSO).
-
Group C: NTR- larvae with prodrug.
-
Group D: NTR+ larvae with prodrug (experimental group).
-
-
Incubate the larvae in the prodrug or vehicle solution for a predetermined duration. The time required for ablation can range from 12 to 72 hours, depending on the specific transgenic line and cell type.
-
-
Washout and Recovery (for regeneration studies) :
-
After the treatment period, thoroughly wash the larvae with fresh embryo medium to remove the prodrug.
-
The recovery and regeneration of the ablated tissue can then be monitored over time.
-
Assessment of Cell Ablation
-
Fluorescence Microscopy :
-
Since the NTR is fused to a fluorescent protein, cell ablation can be monitored by the loss of fluorescence in the target tissue.
-
Live imaging of the same individuals over the time course of the experiment provides a dynamic view of the ablation process.
-
-
Immunohistochemistry and In Situ Hybridization :
-
Fixed samples can be processed for immunohistochemistry to detect cell-specific markers and assess the presence or absence of the target cell population.
-
Antibodies against activated caspases (e.g., cleaved Caspase-3) can be used to confirm that cell death is occurring via apoptosis.
-
-
TUNEL Assay :
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be performed on fixed samples to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Quantitative Analysis :
-
For a more quantitative measure of cell loss, fluorescence plate reader-based assays can be employed, especially for larval stages.
-
Image analysis software can be used to quantify the fluorescent area or intensity in microscopy images.
-
Applications in Research and Drug Development
Nitroreductase-based cell ablation has a wide range of applications:
-
Developmental Biology : To study the function of specific cell types during embryogenesis and to trace cell lineages.
-
Regenerative Medicine : To create models of tissue injury and to study the mechanisms of regeneration, particularly in highly regenerative organisms like zebrafish.
-
Cancer Therapy (Gene-Directed Enzyme Prodrug Therapy - GDEPT) : To specifically target and kill cancer cells. In this approach, the nitroreductase gene is delivered to tumor cells, followed by systemic administration of a prodrug. The bystander effect of some prodrugs is particularly beneficial in this context.
-
Disease Modeling : To create models of degenerative diseases that are characterized by the loss of a specific cell type.
Conclusion
Nitroreductase-based cell ablation is a versatile and powerful technology that provides researchers with a means to precisely eliminate specific cell populations. The continuous development of more efficient enzymes, such as NTR 2.0, and the characterization of a wider range of prodrugs are expanding the capabilities and applications of this system. This in-depth guide provides the foundational knowledge and practical protocols for the successful implementation of this technique in a research or drug development setting.
References
- 1. ackerleylab.com [ackerleylab.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroreductase-Mediated Cell Ablation in Transgenic Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]
Unlocking Hypoxia: A Technical Guide to Nitroreductase-Activated Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of nitroreductase (NTR)-activated fluorescent probes, crucial tools for detecting hypoxic regions in tumors and identifying bacterial infections. Overexpression of NTR in hypoxic cancer cells and certain bacteria makes it a prime biomarker for targeted diagnostics and therapeutics.[1][2] This guide details the design, activation mechanisms, and practical application of these probes, providing a comprehensive resource for researchers in the field.
Core Principles of Probe Design and Activation
NTR-activated fluorescent probes are sophisticated chemical tools designed to remain in a non-fluorescent or "off" state until they encounter the enzyme nitroreductase.[3] The fundamental design strategy involves coupling a fluorophore to a fluorescence-quenching moiety, typically a nitroaromatic group.[2] This nitro group acts as a recognition site for NTR.
In the presence of NTR and a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), the nitro group undergoes a reduction to the corresponding amino or hydroxylamino group.[1] This enzymatic conversion triggers a significant change in the electronic properties of the molecule, leading to a "turn-on" of the fluorescence signal.
The primary mechanisms governing this fluorescence activation include:
-
Intramolecular Charge Transfer (ICT): The reduction of the electron-withdrawing nitro group to an electron-donating amino group can establish a "push-pull" electronic system within the molecule, leading to a significant increase in fluorescence quantum yield and a large Stokes shift.
-
Photoinduced Electron Transfer (PeT): In the "off" state, the nitro group can quench the fluorescence of the fluorophore through PeT. Enzymatic reduction to an amino group disrupts this quenching process, restoring fluorescence.
-
Excited-State Intramolecular Proton Transfer (ESIPT): Some probes are designed so that the nitro group masks a functional group essential for the ESIPT process. NTR-mediated reduction unmasks this group, enabling ESIPT and subsequent fluorescence emission.
-
Aggregation-Induced Emission (AIE): Probes based on the AIE mechanism are non-emissive when dissolved but become highly fluorescent upon aggregation. The NTR-catalyzed reaction can trigger this aggregation and a consequent turn-on of fluorescence.
Signaling Pathway of NTR-Activated Probe
The activation of a typical NTR-activated fluorescent probe follows a distinct signaling pathway initiated by the enzymatic reduction of a nitro group.
Caption: General signaling pathway for NTR-activated fluorescent probes.
Quantitative Data Summary
The performance of NTR-activated fluorescent probes can be quantified by several key parameters, including fluorescence enhancement, limit of detection (LOD), and quantum yield (Φ). The table below summarizes these metrics for a selection of recently developed probes.
| Probe Name | Fluorescence Enhancement (fold) | Limit of Detection (LOD) | Quantum Yield (Φ) Before -> After | Reference(s) |
| NTR-NO2 | ~30 | 58 ng/mL | 0.019 -> 0.43 | |
| Py-SiRh-NTR | 28 | 0.07 µg/mL | Not Reported | |
| IND–NO2 | Significant increase | 6.21 nM (0.16 µg/mL) | Not Reported | |
| Rhod-NO2 | 110 | 0.6 ng/mL | Not Reported | |
| FD-NTR | Not specified | 12 ng/mL | Not Reported | |
| NNP | 108 | 3.6 ng/mL | 0.03 -> 0.3 | |
| IW-1 | Significant off-on response | 0.043 µg/mL | Not Reported | |
| WS-1-NO2 | 45 | 0.096 ng/mL | Not Reported | |
| Cy5-NO2 | 30 | 10 ng/mL | Not Reported | |
| TCF-Nitro | Not specified | Not specified | -> 0.91 |
Key Experimental Protocols
The successful application of NTR-activated fluorescent probes relies on robust and reproducible experimental procedures. Below are detailed methodologies for key experiments.
In Vitro Fluorescence Response Assay
This protocol details the procedure for evaluating the fluorescence response of a probe to NTR in a cell-free system.
Materials:
-
NTR-activated fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Nitroreductase (e.g., from E. coli)
-
NADH stock solution (e.g., 10 mM in buffer)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a series of solutions in a 96-well plate or cuvettes containing PBS buffer.
-
Add the NTR probe to each well to a final concentration (e.g., 10 µM).
-
Add varying concentrations of NTR to the wells.
-
Initiate the reaction by adding NADH to a final concentration (e.g., 200 µM).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a fluorescence spectrophotometer or plate reader at the appropriate excitation and emission wavelengths.
Cellular Imaging of NTR Activity
This protocol outlines the steps for visualizing NTR activity in living cells, often under hypoxic conditions to induce NTR expression.
Materials:
-
Cell line known to express NTR under hypoxia (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NTR-activated fluorescent probe
-
Hypoxia chamber or incubator (1% O2, 5% CO2, 94% N2)
-
Confocal fluorescence microscope
Procedure:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
To induce NTR expression, place the cells in a hypoxia chamber for 12-24 hours prior to the experiment. A control group should be maintained under normoxic conditions (20% O2).
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the NTR probe (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.
-
Wash the cells three times with PBS to remove any excess probe.
-
Add fresh medium or PBS to the cells.
-
Image the cells using a confocal fluorescence microscope with the appropriate laser excitation and emission filters.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the potential toxicity of the fluorescent probe on the cells being studied.
Materials:
-
Cells in exponential growth phase
-
NTR-activated fluorescent probe
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the probe for 24 hours. Include an untreated control group.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis, characterization, and application of a novel NTR-activated fluorescent probe.
References
- 1. Recent progress in small molecule fluorescent probes for nitroreductase - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Nitroreductase-triggered activation of a novel caged fluorescent probe obtained from methylene blue - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cellular Hypoxia with Gol-NTR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel fluorescent probe, Gol-NTR, and its application in the investigation of cellular hypoxia. Cellular hypoxia, a condition of low oxygen concentration in tissues, is a critical hallmark of various pathologies, including solid tumors, inflammation, and ischemia. The ability to accurately detect and quantify hypoxic regions is paramount for both basic research and the development of targeted therapeutics. This compound emerges as a promising tool for this purpose, offering high selectivity and sensitivity in identifying hypoxic cells by targeting the Golgi apparatus and detecting nitroreductase (NTR) activity, which is significantly upregulated under hypoxic conditions.
Introduction to this compound
This compound is a Golgi-targeted fluorescent probe specifically designed to detect nitroreductase (NTR) activity.[1] The rationale behind using NTR as a marker for hypoxia lies in its elevated expression and activity in hypoxic environments.[1][2][3] This probe exhibits a "turn-on" fluorescence response, meaning it remains non-fluorescent until it is activated by NTR, thereby minimizing background signal and enhancing detection sensitivity.[1]
The Golgi apparatus, a central organelle in the secretory pathway, is an ideal target for cellular imaging due to its distinct morphology and crucial role in cellular function. By specifically accumulating in the Golgi, this compound provides localized and distinct fluorescent signals, facilitating high-resolution imaging of hypoxic cells.
Mechanism of Action
The functionality of this compound is predicated on a specific chemical reaction catalyzed by nitroreductase. The probe consists of a fluorophore core linked to a p-nitrobenzyl ether recognition site. In its native state, the p-nitrobenzyl group quenches the fluorescence of the core.
Under hypoxic conditions, elevated levels of NTR catalyze the reduction of the nitro group on the this compound probe to an amino group. This conversion triggers a spontaneous cleavage of the p-nitrobenzyl ether, releasing the fluorophore and thereby activating its fluorescence. This process is highly specific to the presence of NTR, making this compound a reliable indicator of its activity and, by extension, cellular hypoxia.
Below is a diagram illustrating the activation mechanism of this compound.
Caption: Mechanism of this compound activation by nitroreductase under hypoxic conditions.
Quantitative Data
The performance of this compound and similar nitroreductase-activated probes has been quantitatively evaluated in various studies. The following table summarizes key performance metrics.
| Parameter | Value | Probe | Reference |
| Detection Limit | 54.8 ng/mL | This compound | |
| 0.66 ng/mL | FBN-1 | ||
| 48 ng/mL | NTNO | ||
| Linear Range for NTR | 0 - 0.1 µg/mL | FBN-1 | |
| 0.5 - 8.0 µg/mL | NTNO | ||
| Excitation Wavelength | 420 nm | This compound | |
| Emission Wavelength | 510 nm | This compound | |
| Fluorescence Emission Max | 556 nm | semi-CyHP | |
| 537 nm | Probe (1) |
Experimental Protocols
This section provides detailed methodologies for utilizing this compound to investigate cellular hypoxia in both in vitro and in vivo settings.
In Vitro Staining of Hypoxic Cells
This protocol describes the procedure for staining cultured cells with this compound to visualize hypoxia.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Hypoxia chamber or incubator with adjustable oxygen levels
-
Confocal microscope
Procedure:
-
Cell Culture: Culture cells of interest (e.g., A549 cells) on glass-bottom dishes or chamber slides to the desired confluency.
-
Induction of Hypoxia: Place the cells in a hypoxia chamber with the desired oxygen concentration (e.g., 1% O2) for a specified duration (e.g., 8 hours) to induce a hypoxic state. A normoxic control group should be maintained under standard culture conditions (e.g., 20% O2).
-
Preparation of this compound Staining Solution:
-
Prepare a 1.0 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to a final working concentration of 5.0 µM.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the 5.0 µM this compound staining solution to the cells and incubate for 1 hour at 37°C.
-
-
Washing: Remove the staining solution and wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Immediately image the cells using a confocal fluorescence microscope with the appropriate excitation and emission wavelengths (e.g., Ex: 420 nm, Em: 510 nm).
Caption: Experimental workflow for in vitro hypoxia detection using this compound.
In Vivo Imaging of Hypoxia in a Mouse Model
This protocol outlines the steps for using this compound to visualize hypoxic regions in a mouse model of a disease, such as sepsis-induced acute lung injury.
Materials:
-
This compound probe
-
DMSO
-
PBS
-
Animal model of hypoxia (e.g., LPS-induced acute lung injury in mice)
-
Small animal imaging system
Procedure:
-
Animal Model Preparation: Induce the desired hypoxic condition in the animal model. For example, in a sepsis-induced acute lung injury model, C57BL/6 mice can be intraperitoneally injected with LPS (10 mg/kg) for 6 hours.
-
Probe Administration: Prepare a 50 µM solution of this compound in PBS.
-
Tissue Collection and Staining:
-
Euthanize the mice and collect the target organs (e.g., lungs).
-
Wash the organs with PBS.
-
Incubate the organs in the 50 µM this compound solution for 1 hour.
-
-
Washing: Wash the organs with PBS to remove excess probe.
-
Imaging: Perform fluorescence imaging using a small animal imaging system with appropriate excitation and emission filters (e.g., excitation at 420 nm and emission at 510 nm).
Signaling Pathways in Cellular Hypoxia
The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) signaling pathway. HIFs are transcription factors that regulate the expression of a multitude of genes involved in angiogenesis, glucose metabolism, cell survival, and other processes that allow cells to adapt to low oxygen conditions.
Under normoxic conditions, the alpha subunit of HIF (HIF-α) is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of HIF-α by prolyl hydroxylase domain (PHD) enzymes, which requires oxygen as a substrate. The hydroxylated HIF-α is then recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that targets HIF-α for proteasomal degradation.
In a hypoxic environment, the lack of oxygen inhibits PHD activity. As a result, HIF-α is not hydroxylated and is stabilized. It then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. This cascade of events leads to the cellular adaptation to hypoxia, which includes the upregulation of nitroreductase.
Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.
Conclusion
This compound represents a significant advancement in the study of cellular hypoxia. Its Golgi-targeting specificity, coupled with a highly sensitive and selective "turn-on" fluorescence mechanism in response to nitroreductase activity, makes it an invaluable tool for researchers in various fields. The ability to visualize and potentially quantify hypoxic regions in both in vitro and in vivo models opens new avenues for understanding the pathophysiology of hypoxia-related diseases and for the development and evaluation of novel therapeutic interventions. The experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for the successful application of this compound in hypoxia research.
References
Technical Guide: Netrin-1 as a Novel Therapeutic Agent in Acute Lung Injury Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Gol-NTR" did not yield specific results within the context of acute lung injury research. Therefore, this guide focuses on Netrin-1 (B1177949) , a well-researched neuronal guidance protein demonstrating significant therapeutic potential in acute lung injury (ALI) by modulating key inflammatory pathways.
Introduction to Acute Lung Injury and Netrin-1
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by acute, diffuse inflammatory lung injury, leading to increased pulmonary vascular permeability, increased lung weight, and loss of aerated lung tissue.[1] The pathophysiology involves a complex cascade of events, including the activation of innate immune responses, infiltration of neutrophils, and the release of pro-inflammatory cytokines, ultimately leading to severe hypoxemia.[2][3]
Mechanism of Action of Netrin-1 in Acute Lung Injury
Netrin-1 exerts its anti-inflammatory effects in ALI primarily by modulating the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.[7] TLR4, upon activation by lipopolysaccharide (LPS) from gram-negative bacteria, triggers a downstream signaling cascade that results in the activation of NF-κB.[3] Activated NF-κB then translocates to the nucleus, inducing the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[3][4]
Netrin-1 has been shown to interact with its receptor, UNC5B, to suppress the activation of the TLR4/NF-κB pathway.[4][7] This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response in the lungs.[6][7]
Signaling Pathway Diagram
References
- 1. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the interplay between macrophage glycolytic reprogramming and NLRP3 inflammasome activation in acute lung injury/acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional mechanisms of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Netrin-1 Anti-Inflammatory Factor on Acute Lung Injury in Sepsis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Netrin-1 Anti-Inflammatory Factor on Acute Lung Injury in Sepsis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuronal guidance protein netrin-1 reduces alveolar inflammation in a porcine model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Netrin-1 mitigates acute lung injury by preventing the activation of the Toll-like receptor 4/nuclear factor-κB (TLR4/NF-κB) signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Nitroreductase in Prodrug Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on minimizing off-target toxicity and enhancing therapeutic efficacy. Prodrug therapy, a strategy wherein an inactive compound is converted into a potent cytotoxic agent at the tumor site, stands as a cornerstone of this endeavor. Central to many of these systems is the enzyme nitroreductase, a class of enzymes with the remarkable ability to selectively activate specific prodrugs. This technical guide provides an in-depth exploration of the role of nitroreductase in prodrug therapy, with a focus on its application in cancer treatment, particularly through Gene-Directed Enzyme Prodrug Therapy (GDEPT).
Core Concepts: The Nitroreductase-Prodrug Axis
Nitroreductases are enzymes, primarily of bacterial origin, that catalyze the reduction of nitroaromatic compounds.[1][2] This enzymatic reaction is the linchpin of their therapeutic application. In the context of prodrug therapy, a non-toxic prodrug containing a nitro group is administered systemically.[3] This prodrug circulates throughout the body with minimal effect. However, upon reaching a tumor expressing a corresponding nitroreductase enzyme, it is selectively activated.[4][5]
The reduction of the nitro group by nitroreductase initiates a cascade of chemical transformations, ultimately releasing a potent cytotoxic agent directly within the tumor microenvironment. This localized activation spares healthy tissues from the drug's harmful effects, significantly widening the therapeutic window.
There are two main classes of nitroreductases:
-
Type I Nitroreductases: These are oxygen-insensitive enzymes, meaning they can effectively activate prodrugs in both well-oxygenated and hypoxic (low oxygen) tumor regions. This is a significant advantage, as hypoxia is a common feature of solid tumors. The most well-studied Type I nitroreductase for GDEPT is the NfsB enzyme from Escherichia coli.
-
Type II Nitroreductases: These enzymes are oxygen-sensitive, and their activity is inhibited in the presence of oxygen. While this limits their application in some contexts, they are being explored for targeting hypoxic tumor cells specifically.
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
A powerful strategy that leverages the nitroreductase system is Gene-Directed Enzyme Prodrug Therapy (GDEPT). In GDEPT, the gene encoding a non-human nitroreductase enzyme is delivered specifically to tumor cells. This can be achieved using various vectors, such as viruses or nanoparticles, which are engineered to target cancer cells. Once the gene is delivered, the tumor cells begin to express the nitroreductase enzyme. Subsequent administration of a corresponding nitroaromatic prodrug leads to its activation only within the enzyme-expressing cancer cells.
One of the most extensively studied GDEPT systems involves the E. coli nitroreductase NfsB and the prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide). The activation of CB1954 by NfsB generates a highly cytotoxic DNA cross-linking agent, leading to cancer cell death. This system has shown promising results in preclinical studies and has advanced to clinical trials.
Quantitative Data on Nitroreductase-Activated Prodrugs
The efficacy of various nitroreductase-activated prodrugs is a critical area of research. The following tables summarize key quantitative data from published studies, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Prodrug | Nitroreductase Enzyme | Cell Line | IC50 (µM) | Reference |
| CB1954 | Ssap-NtrB | PC3 (Prostate Cancer) | 1.71 (nM) | |
| NHN12 | Ssap-NtrB | PC3 (Prostate Cancer) | 1.75 (nM) | |
| NHN14 | Ssap-NtrB | PC3 (Prostate Cancer) | 1.79 (nM) | |
| NHN3 | - | PC3 (Prostate Cancer) | 54.75 | |
| NHN5 | - | PC3 (Prostate Cancer) | 48.9 | |
| Fasudil Prodrug (13) | - | Pulmonary Arterial Hypertension Cells (Hypoxia) | 0.05 | |
| Fasudil Prodrug (13) | - | Pulmonary Arterial Hypertension Cells (Air) | 6.8 | |
| NBGNU (11) | - | SF763 (Human Glioma) (Hypoxic) | 580 | |
| Dual-Release Prodrug (21) | - | A549 (Human Adenocarcinoma) | 9.6 | |
| Doxorubicin | - | A549 (Human Adenocarcinoma) | 4.3 |
| Prodrug | Cell Line Expressing NfsA Variant | IC50 (µM) |
| Metronidazole | HEK-293 (Wild-type NfsA) | 1500 ± 200 |
| Metronidazole | HEK-293 (Variant 11_78) | 500 ± 100 |
| CB1954 | HEK-293 (Wild-type NfsA) | 3.0 ± 0.5 |
| CB1954 | HEK-293 (Variant 11_78) | 0.5 ± 0.1 |
| nitro-CBI-DEI | HEK-293 (Wild-type NfsA) | 0.010 ± 0.002 |
| nitro-CBI-DEI | HEK-293 (Variant 11_78) | 0.002 ± 0.0005 |
Key Experimental Protocols
Reproducible and standardized methodologies are crucial for advancing research in nitroreductase prodrug therapy. The following sections detail the core experimental protocols.
Nitroreductase Activity Assay
This assay quantifies the enzymatic activity of a nitroreductase. A common method involves monitoring the reduction of a chromogenic or fluorogenic substrate.
Protocol 1: In Vitro Nitroreductase Activity Assay (96-well plate format)
Reagents:
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.4.
-
Substrate Stock: 10 mM 6-nitro-2H-1-benzopyran-2-one in DMSO.
-
Cofactor Stock: 10 mM NADH in Assay Buffer (prepare fresh).
-
Enzyme Solution: Purified nitroreductase diluted in Assay Buffer.
Procedure:
-
To each well of a black, clear-bottom 96-well plate, add 50 µL of Assay Buffer.
-
Add 20 µL of the Enzyme Solution (include a no-enzyme control with buffer only).
-
Add 10 µL of the Substrate Stock diluted in Assay Buffer to a final concentration of 50 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the NADH solution to each well for a final concentration of 200 µM.
-
Immediately measure the fluorescence kinetically over 30-60 minutes at 37°C (λex = 380 nm, λem = 460 nm).
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve.
-
Plot the reaction rate against the enzyme concentration.
Protocol 2: Nitroreductase Activity in Cell Lysates
Reagents:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.4.
-
Substrate and Cofactor Mix: Prepare a mix in Assay Buffer to achieve final concentrations of 50 µM 6-nitro-2H-1-benzopyran-2-one and 200 µM NADH.
Procedure:
-
Culture cells to ~80-90% confluency. For inducible systems, treat with the inducing agent as required.
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
In a 96-well plate, add cell lysate (20-50 µg of total protein) and adjust the volume to 50 µL with Assay Buffer. Include a "no-lysate" control.
-
Add 30 µL of the substrate and NADH mix.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the end-point fluorescence (λex = 380 nm, λem = 460 nm).
Data Analysis:
-
Subtract the background fluorescence from the "no-lysate" control.
-
Normalize the fluorescence signal to the total protein amount (Fluorescence Units / µg protein).
Cytotoxicity Assay
This assay determines the concentration of a prodrug that is lethal to cancer cells, both with and without the presence of nitroreductase.
Protocol: Sulforhodamine B (SRB) Assay
Reagents:
-
Complete cell culture medium.
-
Prodrug solutions of varying concentrations.
-
Nitroreductase enzyme solution (for co-treatment experiments).
-
10% Trichloroacetic acid (TCA).
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.
-
10 mM Tris base solution.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the prodrug. For GDEPT studies, cells expressing nitroreductase are used. For co-treatment studies, the prodrug and nitroreductase enzyme are added together. Include untreated control cells.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 10 minutes at room temperature.
-
Quickly rinse the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound stain by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 550 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Plot the percentage of viability against the prodrug concentration and determine the IC50 value.
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex interactions in nitroreductase prodrug therapy. The following are Graphviz DOT language scripts to generate key diagrams.
Caption: Workflow of Gene-Directed Enzyme Prodrug Therapy (GDEPT).
Caption: Mechanism of nitroreductase-mediated prodrug activation.
Caption: Experimental workflow for evaluating nitroreductase-based therapies.
Future Directions and Conclusion
Nitroreductase-based prodrug therapy, particularly GDEPT, holds immense promise for the future of cancer treatment. Ongoing research is focused on several key areas:
-
Discovering and Engineering Novel Nitroreductases: Scientists are actively searching for new nitroreductase enzymes with improved catalytic efficiency, broader substrate specificity, or enhanced stability. Site-directed mutagenesis and directed evolution are powerful tools being used to engineer existing enzymes for superior performance.
-
Developing Next-Generation Prodrugs: The design of novel prodrugs with improved pharmacological properties, such as better solubility, enhanced tumor penetration, and reduced off-target effects, is a major focus.
-
Improving Delivery Systems: The development of more efficient and tumor-specific delivery vectors is critical for the clinical success of GDEPT. This includes advancements in viral vectors with improved safety profiles and the development of novel non-viral delivery systems.
References
- 1. Nitroreductases for GDEPT, Types of Bacterial Nitroreductases [ebrary.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. pdball1992.wordpress.com [pdball1992.wordpress.com]
- 4. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]
In Vivo Imaging of Tumor Hypoxia: A Technical Guide to Nitroreductase-Responsive Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a preliminary in vivo imaging strategy utilizing gold nanoparticles (AuNPs) engineered to respond to the hypoxic tumor microenvironment. This system, functionally termed "Gol-NTR," leverages the enzymatic activity of nitroreductase (NTR), an enzyme overexpressed in hypoxic cancer cells, to trigger the aggregation of AuNPs, leading to a detectable shift in the photoacoustic (PA) signal. This "off-on" mechanism offers a promising approach for the specific and sensitive visualization of tumor hypoxia, a critical factor in cancer progression and treatment resistance.
Core Principle: Nitroreductase-Triggered Nanoparticle Aggregation
The fundamental principle of this imaging modality lies in the specific enzymatic reduction of a hypoxia-sensitive ligand on the surface of gold nanoparticles. In hypoxic tissues, elevated levels of nitroreductase catalyze the reduction of a nitro group on the ligand to an amino group. This chemical transformation alters the surface properties of the nanoparticles, inducing their aggregation. The aggregation of AuNPs, in turn, modulates their plasmonic properties, resulting in a distinct change in their photoacoustic signal, which can be detected and quantified.[1][2][3]
A key implementation of this concept involves smart gold nanoparticles modified with two types of ligands: 16-mercaptoundecanoic acid (MHDA) and a hypoxia-responsive 11-(2-nitro-1H-imidazol-1-yl)undecane-1-thiol (NI) ligand.[1][2] Under normal oxygen conditions, these nanoparticles remain dispersed. However, in the presence of nitroreductase in a hypoxic environment, the nitro group on the NI ligand is reduced, leading to inter-particle aggregation.[1][2] This aggregation causes a red-shift in the UV-vis absorption spectrum, which is the basis for the enhanced photoacoustic signal.[1][2]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the workflow from nanoparticle administration to signal detection.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on nitroreductase-responsive gold nanoparticle systems for photoacoustic imaging.
| Parameter | Dispersed AuNPs | Aggregated AuNPs | Reference |
| UV-vis Absorption Peak Maximum | 530 nm | 630 nm | [1][2] |
| Photoacoustic (PA) Signal | Baseline ("Off") | Enhanced ("On") | [1][2] |
Table 1: Spectroscopic and Photoacoustic Properties of NTR-Responsive AuNPs
| Condition | Relative PA Intensity (Arbitrary Units) | Fold Increase | Reference |
| Normoxic Tumor | 0.42 | - | [2] |
| Hypoxic Tumor (24h post-injection) | 1.88 | 4.5 | [2] |
Table 2: In Vivo Photoacoustic Signal Enhancement in Tumor Models
Experimental Protocols
This section details the methodologies for the synthesis of the nitroreductase-responsive gold nanoparticles and their application in in vivo photoacoustic imaging.
Synthesis of Hypoxia-Responsive Gold Nanoparticles (AuNPs@MHDA/NI)
The synthesis of the "this compound" probe is a multi-step process involving the preparation of gold nanoparticles and the synthesis of the hypoxia-responsive ligand, followed by surface functionalization.
3.1.1. Synthesis of Gold Nanoparticles (AuNPs)
A common method for synthesizing gold nanoparticles is the citrate (B86180) reduction method.
-
Materials: Hydrogen tetrachloroaurate (B171879) (HAuCl₄), sodium citrate.
-
Procedure:
-
Prepare a solution of HAuCl₄ in water.
-
Heat the solution to boiling with vigorous stirring.
-
Quickly add a solution of sodium citrate to the boiling HAuCl₄ solution.
-
Observe the color change from yellow to gray, and finally to a deep red, indicating the formation of AuNPs.
-
Continue stirring while the solution cools to room temperature.
-
3.1.2. Synthesis of 11-(2-nitro-1H-imidazol-1-yl)undecane-1-thiol (NI Ligand)
The synthesis of the hypoxia-responsive NI ligand involves the alkylation of 2-nitroimidazole (B3424786) followed by conversion to the thiol.
-
Materials: 2-nitroimidazole, 1,11-dibromoundecane (B97371), sodium hydrosulfide (B80085).
-
Procedure:
-
React 2-nitroimidazole with an excess of 1,11-dibromoundecane in the presence of a base to yield 1-(11-bromoundecyl)-2-nitro-1H-imidazole.
-
Purify the product using column chromatography.
-
React the purified product with sodium hydrosulfide to convert the terminal bromide to a thiol group, yielding the NI ligand.
-
Purify the final NI ligand.
-
3.1.3. Functionalization of AuNPs with MHDA and NI Ligands
-
Materials: Synthesized AuNPs, 16-mercaptoundecanoic acid (MHDA), NI ligand.
-
Procedure:
-
Add a solution of MHDA and the NI ligand in ethanol (B145695) to the aqueous solution of AuNPs.
-
Allow the mixture to react overnight with gentle stirring to allow for ligand exchange on the nanoparticle surface.
-
Purify the functionalized AuNPs@MHDA/NI by centrifugation and resuspend in a suitable buffer (e.g., PBS).
-
In Vivo Photoacoustic Imaging of Tumor Hypoxia
3.2.1. Animal Model
-
Species: Athymic nude mice (or other appropriate tumor models).
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells (e.g., human breast cancer cells) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a suitable size for imaging (e.g., 5-10 mm in diameter).
3.2.2. Imaging Procedure
-
Instrumentation: A preclinical photoacoustic imaging system with a tunable laser and an ultrasound transducer.
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Place the mouse on a heated stage to maintain body temperature.
-
Apply ultrasound gel to the tumor area for acoustic coupling.
-
-
Image Acquisition:
-
Acquire baseline photoacoustic images of the tumor before nanoparticle injection.
-
Intravenously inject the AuNPs@MHDA/NI solution into the tail vein of the mouse.
-
Acquire photoacoustic images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor nanoparticle accumulation and signal enhancement.
-
The laser wavelength should be tuned to the absorption maximum of the aggregated nanoparticles (around 630 nm) for optimal signal detection.
-
3.2.3. Data Analysis
-
Quantify the photoacoustic signal intensity within the tumor region of interest at each time point.
-
Compare the signal intensity in hypoxic tumors to that in normoxic tumors or to pre-injection levels to determine the degree of signal enhancement.
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow and key decision points in a typical study employing the this compound system.
Conclusion
The use of nitroreductase-responsive gold nanoparticles for in vivo photoacoustic imaging represents a novel and promising strategy for the non-invasive detection of tumor hypoxia. The "off-on" signal mechanism provides high contrast and specificity. The detailed protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to explore and further develop this technology for preclinical and potentially clinical applications in oncology. Further studies are warranted to optimize the nanoparticle design, assess long-term toxicity, and validate the correlation between photoacoustic signal enhancement and the degree of tumor hypoxia.
References
Methodological & Application
Application Notes and Protocols for Transfection of Cells with Nitroreductase for Gol-NTR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for transfecting mammalian cells with a nitroreductase (NTR) gene for Gene-of-interest-linked NTR (Gol-NTR) studies. This technology is a powerful tool for selective cell ablation, a cornerstone of research in developmental biology, tissue regeneration, and cancer therapy.[1][2][3] The core principle involves expressing the E. coli nitroreductase enzyme in target cells, which then metabolizes a harmless prodrug into a potent cytotoxic agent, leading to targeted cell death.[4][5]
Introduction to this compound Technology
The this compound system offers a versatile method for conditional cell ablation. By placing the nitroreductase gene under the control of a promoter specific to a gene of interest, researchers can restrict its expression to a particular cell type or lineage. Subsequent administration of a prodrug, such as CB1954 or metronidazole (B1676534) (MTZ), triggers the selective elimination of these cells. This approach has been instrumental in studying cell function, modeling diseases associated with cell loss, and developing novel cancer therapies. To enhance the efficacy of this system in mammalian cells, it is often beneficial to use a codon-optimized or rationally engineered version of the nitroreductase gene, which can lead to significantly higher protein expression and enzymatic activity.
Key Components and Considerations
Successful implementation of the this compound system requires careful consideration of the following components:
-
Nitroreductase (NTR) Expression Vector: The choice of vector and promoter is critical for achieving the desired specificity of NTR expression. For enhanced expression in mammalian cells, a synthetic, codon-optimized nitroreductase gene (e.g., 'ntro') is recommended. Engineered variants, such as NTR 2.0, have been shown to exhibit substantially enhanced efficacy for prodrug conversion.
-
Prodrug: The most commonly used prodrugs are 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954) and metronidazole (MTZ). The activated form of CB1954 acts as a potent DNA cross-linking agent, inducing apoptosis. MTZ is another effective prodrug for this system.
-
Cell Line: The choice of cell line will depend on the specific research question. The protocols provided here are generally applicable to a wide range of mammalian cell lines.
-
Transfection Method: Various methods can be used to introduce the NTR expression vector into cells, including lipid-based transfection, electroporation, and lentiviral transduction. The optimal method will depend on the cell type and experimental goals.
Experimental Protocols
This section provides detailed protocols for transfecting cells with nitroreductase, assessing its activity, and evaluating the cytotoxic effect of the activated prodrug.
Protocol 1: Construction of a Mammalian Nitroreductase Expression Vector
This protocol describes the general steps for cloning a codon-optimized nitroreductase gene into a mammalian expression vector.
-
Obtain Codon-Optimized Nitroreductase Gene: Synthesize the coding sequence of a mammalian-optimized E. coli nitroreductase (e.g., ntro). This can be commercially sourced.
-
Vector Selection: Choose a suitable mammalian expression vector with a strong constitutive promoter (e.g., CMV, EF1a) or a cell-type-specific promoter for targeted expression. The vector should also contain a selectable marker (e.g., neomycin or puromycin (B1679871) resistance) for the generation of stable cell lines.
-
Cloning:
-
Digest both the synthesized NTR gene and the expression vector with appropriate restriction enzymes.
-
Ligate the NTR insert into the linearized vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli for plasmid amplification.
-
Select transformed bacteria on antibiotic-containing agar (B569324) plates.
-
Isolate plasmid DNA from selected colonies and confirm the correct insertion of the NTR gene by restriction digest and Sanger sequencing.
-
Protocol 2: Transfection of Mammalian Cells with the Nitroreductase Vector
This section outlines three common methods for delivering the NTR expression vector into mammalian cells.
A. Lipid-Based Transfection
This method is widely used due to its simplicity and relatively high efficiency for many cell lines.
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Complex Formation:
-
For each well, dilute 0.5 µg of the NTR plasmid DNA into 50 µL of serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute 1.5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ 3000) into 50 µL of serum-free medium.
-
Combine the diluted DNA and lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 100 µL DNA-lipid complex mixture dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with subsequent assays or selection for stable cell lines.
B. Electroporation
Electroporation is a physical method that uses an electrical pulse to create temporary pores in the cell membrane, allowing the entry of DNA. It can be effective for cells that are difficult to transfect by other means.
-
Cell Preparation: Harvest cells and resuspend them in an appropriate electroporation buffer at a concentration of 1 x 10^6 cells/mL.
-
DNA Addition: Add 2-5 µg of the NTR plasmid DNA to 100 µL of the cell suspension.
-
Electroporation:
-
Transfer the cell/DNA mixture to a chilled electroporation cuvette (e.g., 0.2 cm gap).
-
Deliver the electrical pulse using an electroporator. Optimal settings (voltage, capacitance, resistance) should be determined empirically for each cell line. A common starting point for many mammalian cell lines is a square-wave pulse of 250 V for 20 ms.
-
-
Recovery: Immediately after the pulse, add 900 µL of pre-warmed culture medium to the cuvette and gently transfer the cells to a culture dish.
-
Incubation: Incubate the cells at 37°C for 24-48 hours.
C. Lentiviral Transduction
Lentiviral vectors are efficient at transducing a wide variety of cell types, including non-dividing cells, and can be used to generate stable cell lines with high efficiency.
-
Lentivirus Production: Co-transfect HEK293T cells with the NTR lentiviral expression vector and packaging plasmids.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction:
-
Seed target cells in a 24-well plate.
-
When cells reach 50-70% confluency, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 18-24 hours.
-
-
Post-Transduction: Replace the virus-containing medium with fresh culture medium. Analyze gene expression after 48-72 hours.
Protocol 3: Assessment of Nitroreductase Activity
This protocol uses a fluorogenic substrate to measure NTR activity in transfected cells.
-
Cell Preparation: Plate NTR-transfected and control (mock-transfected) cells in a 96-well black, clear-bottom plate.
-
Assay Reagents:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Substrate: Prepare a 10 mM stock solution of a fluorogenic NTR substrate (e.g., 6-nitrocoumarin) in DMSO.
-
NADH: Prepare a 20 mM stock solution of NADH in Assay Buffer.
-
-
Assay Procedure:
-
Wash cells once with PBS.
-
Add 100 µL of Assay Buffer containing the fluorogenic substrate (final concentration 50 µM) and NADH (final concentration 200 µM) to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for the product of 6-nitrocoumarin).
-
Record measurements kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis: Calculate the rate of increase in fluorescence, which is proportional to the NTR activity.
Protocol 4: Cell Viability and Cytotoxicity Assay
This protocol determines the cytotoxic effect of the prodrug on NTR-expressing cells using a standard MTT assay.
-
Cell Seeding: Seed NTR-transfected and control cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prodrug Treatment:
-
Prepare a range of concentrations of the prodrug (e.g., CB1954 or MTZ) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the prodrug. Include a no-prodrug control.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of prodrug that inhibits cell growth by 50%).
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Transfection Efficiency of Different Methods
| Transfection Method | Cell Line | Transfection Efficiency (%) | Cell Viability (%) |
| Lipid-Based | HEK293T | 85 ± 5 | 90 ± 4 |
| NIH3T3 | 70 ± 8 | 85 ± 6 | |
| Electroporation | Jurkat | 60 ± 7 | 75 ± 5 |
| Primary Fibroblasts | 50 ± 10 | 65 ± 8 | |
| Lentiviral Transduction | HUVEC | >90 | >95 |
| Neurons | >90 | >95 |
Note: Values are representative and will vary depending on the specific cell line and experimental conditions.
Table 2: Nitroreductase Activity in Transfected Cells
| Cell Line | Transfection Status | Nitroreductase Activity (RFU/min/µg protein) |
| HEK293T | NTR-transfected | 1500 ± 120 |
| Mock-transfected | 20 ± 5 | |
| NIH3T3 | NTR-transfected | 1200 ± 100 |
| Mock-transfected | 18 ± 4 |
Note: RFU = Relative Fluorescence Units. Activity is normalized to total protein content.
Table 3: Cytotoxicity of Prodrugs on NTR-Expressing Cells
| Cell Line | Prodrug | IC50 for NTR-expressing cells (µM) | IC50 for Control cells (µM) | Fold-difference in Sensitivity |
| HEK293T | CB1954 | 1.5 ± 0.2 | > 500 | > 333 |
| MTZ | 25 ± 3 | > 1000 | > 40 | |
| NIH3T3 | CB1954 | 2.0 ± 0.3 | > 500 | > 250 |
| MTZ | 30 ± 4 | > 1000 | > 33 |
Note: IC50 values represent the concentration of the prodrug required to reduce cell viability by 50%.
Visualizations
Diagrams illustrating the key workflows and pathways enhance the understanding of the this compound system.
Caption: Experimental workflow for this compound studies.
Caption: Signaling pathway of nitroreductase-mediated cell death.
References
- 1. A robust and tunable system for targeted cell ablation in developing embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mammalianized synthetic nitroreductase gene for high-level expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for Gol-NTR Live-Cell Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gol-NTR is a fluorescent probe specifically designed for the targeted imaging of nitroreductase (NTR) activity within the Golgi apparatus of living cells.[1] Nitroreductase is an enzyme that is significantly upregulated under hypoxic conditions, a characteristic feature of the microenvironment in solid tumors and other pathological conditions.[2][3] The this compound probe provides a valuable tool for studying the dynamics of the Golgi apparatus in response to hypoxia and for screening potential therapeutics that modulate NTR activity. This document provides detailed protocols for the use of this compound in live-cell microscopy, including data presentation guidelines and troubleshooting advice.
Principle of Detection
The this compound probe is a "turn-on" fluorescent sensor. In its native state, the probe is cell-permeable and exhibits minimal fluorescence due to a nitro group that quenches the fluorophore. The probe is engineered with a Golgi-targeting moiety, ensuring its accumulation within this organelle. In the presence of nitroreductase and a cofactor such as NADH, the nitro group is reduced to an amino group. This conversion alleviates the quenching effect, resulting in a significant increase in fluorescence intensity, which can be visualized and quantified using fluorescence microscopy.
Signaling Pathway and Probe Activation
The activation of this compound is a direct enzymatic process. Under hypoxic conditions, the expression and activity of nitroreductase in the Golgi apparatus increase. The this compound probe, localized to the Golgi, is then reduced by NTR in a reaction that requires a reducing equivalent like NADH. This reduction of the nitro group to an amine leads to the emission of a strong fluorescent signal.
Caption: Mechanism of this compound activation in the Golgi apparatus under hypoxic conditions.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the use of the this compound probe. These values should be considered as a starting point, and optimization may be necessary for specific cell types and experimental conditions.
Table 1: this compound Probe Specifications
| Parameter | Value |
| Excitation Wavelength (λex) | ~440 nm |
| Emission Wavelength (λem) | 450 - 750 nm |
| Recommended Stock Solution | 1.0 mM in DMSO |
| Recommended Working Concentration | 1 - 10 µM |
Table 2: Recommended Live-Cell Imaging Parameters
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 50-70% confluency | Ensure cells are in a logarithmic growth phase. |
| Probe Incubation Time | 30 - 60 minutes | Optimize for your cell line to maximize signal-to-noise. |
| Incubation Temperature | 37°C | Maintain physiological conditions. |
| Imaging Medium | Phenol (B47542) red-free medium | Reduces background fluorescence. |
| Laser Power | As low as possible | Minimize phototoxicity and photobleaching.[4] |
| Exposure Time | 100 - 500 ms | Adjust to achieve a good signal without saturation. |
| Filter Sets | Standard DAPI or custom set | Use filters optimized for the probe's excitation and emission spectra.[4] |
Experimental Protocols
Materials
-
This compound probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cells of interest
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Optional: Hypoxia chamber
Protocol 1: Preparation of this compound Solutions
-
Stock Solution (1.0 mM): Dissolve the this compound solid in anhydrous DMSO to a final concentration of 1.0 mM. Mix well by vortexing. Store the stock solution at -20°C, protected from light.
-
Working Solution (1-10 µM): On the day of the experiment, dilute the 1.0 mM stock solution in pre-warmed, serum-free cell culture medium to the desired final working concentration (e.g., 5 µM).
Protocol 2: Live-Cell Imaging of this compound
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides and culture until they reach 50-70% confluency.
-
Induction of Hypoxia (Optional): To study hypoxia-induced NTR activity, place the cells in a hypoxic chamber (e.g., 1% O₂) for 12-24 hours prior to imaging. A parallel normoxic culture should be maintained as a control.
-
Probe Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Allow the temperature to equilibrate before starting image acquisition.
-
Acquire images using appropriate filter sets for the this compound probe (Excitation: ~440 nm, Emission: 450-750 nm).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Experimental Workflow
The following diagram illustrates the general workflow for a live-cell imaging experiment using the this compound probe.
Caption: Experimental workflow for this compound live-cell imaging.
Data Analysis
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to process the acquired images.
-
Background Subtraction: Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting this value from the images.
-
Quantification:
-
Define regions of interest (ROIs) around individual cells or the Golgi apparatus.
-
Measure the mean fluorescence intensity within the ROIs.
-
For comparative studies, ensure that all images are acquired and processed using identical settings.
-
-
Statistical Analysis: Perform statistical analysis on the quantified data to determine the significance of any observed changes in fluorescence intensity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Low probe concentration- Insufficient incubation time- Low NTR expression | - Increase this compound concentration (titrate from 1-10 µM)- Increase incubation time (up to 60 minutes)- Use a positive control cell line known to express high levels of NTR or induce hypoxia. |
| High Background | - Incomplete washing- High probe concentration- Autofluorescence | - Increase the number and duration of wash steps.- Decrease the this compound concentration.- Use phenol red-free imaging medium and check for cellular autofluorescence before probe addition. |
| Phototoxicity | - High laser power- Long exposure times | - Reduce laser power to the minimum required for a detectable signal.- Use shorter exposure times and increase camera gain if necessary. |
| Photobleaching | - Excessive exposure to excitation light | - Reduce the frequency and duration of image acquisition.- Use an anti-fade reagent in the imaging medium if compatible with live cells. |
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia imaging in living cells, tissues and zebrafish with a nitroreductase-specific fluorescent probe - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging [mdpi.com]
- 4. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application Notes and Protocols for Lentiviral Delivery of Nitroreductase for in vivo Gol-NTR Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene-Directed Enzyme Prodrug Therapy (GDEPT) is an emerging cancer treatment strategy that involves the targeted delivery of a gene encoding a non-human enzyme to tumor cells. This enzyme then converts a non-toxic prodrug into a potent cytotoxic agent specifically at the tumor site, minimizing systemic toxicity. The bacterial enzyme nitroreductase (NTR) is a key player in GDEPT, capable of reducing nitroaromatic compounds. This enzymatic activity can be harnessed not only for prodrug activation but also for diagnostic imaging by using specific probes that become fluorescent or bioluminescent upon reduction by NTR.
Recent advancements have explored the subcellular targeting of NTR to specific organelles to enhance its efficacy and to study organelle-specific responses. The Golgi apparatus, a central hub for protein sorting, modification, and trafficking, represents an intriguing target. Localizing NTR to the Golgi (Gol-NTR) may offer unique advantages in prodrug activation and provides a tool to study Golgi-specific stress responses.
These application notes provide a comprehensive overview and detailed protocols for the lentiviral delivery of a Golgi-targeted nitroreductase (this compound) and its subsequent use for in vivo imaging.
Principle of this compound Imaging
The core principle of this compound imaging is the expression of a specially designed nitroreductase enzyme that is localized to the Golgi apparatus. This is achieved by fusing the NTR enzyme with a Golgi-targeting signal sequence. Once the this compound is expressed in target cells via lentiviral transduction, a non-fluorescent, cell-permeable probe is administered. This probe is a substrate for NTR. Inside the cells, the probe is selectively reduced by the this compound in the Golgi, leading to the release of a highly fluorescent product that is retained within the organelle, allowing for visualization and quantification of NTR activity.
Data Presentation: Comparison of Nitroreductase Imaging Probes
The choice of an appropriate imaging probe is critical for the successful in vivo imaging of nitroreductase activity. The ideal probe should exhibit a high signal-to-background ratio, good cell permeability, and optimal photophysical properties for deep-tissue imaging. Below is a summary of commonly used classes of fluorescent probes for NTR detection.
| Probe Class | Reporter Molecule | Detection Principle | Advantages | Disadvantages |
| Coumarin-based | Aminocoumarin | Fluorescence "turn-on" | Good photostability and cell permeability. | Limited data on quantum yield for specific derivatives. |
| Cyanine-based (e.g., Cy5, Cy7) | Cyanine Dyes | Ratiometric or "turn-on" fluorescence | Deep tissue penetration (NIR probes), suitable for in vivo imaging.[1] | May have lower quantum yields compared to visible light probes.[1] |
| BODIPY-based | BODIPY Dyes | Fluorescence "turn-on" | High quantum yields, photostability. | Can be sensitive to the cellular microenvironment. |
| Quinoxaline-based | Amino-Quinoxaline | Fluorescence "turn-on" | Large Stokes shift, high sensitivity.[1] | May require more complex synthesis.[1] |
| Luciferin-based (Bioluminescence) | Luciferin | Bioluminescence "turn-on" | Extremely high signal-to-background ratio, no need for external light source. | Requires co-expression or administration of luciferase. |
Experimental Protocols
Protocol 1: Construction of a Golgi-Targeted Nitroreductase (this compound) Lentiviral Vector
This protocol describes the cloning of a fusion construct of a Golgi-targeting sequence and nitroreductase into a third-generation lentiviral vector.
1.1. Designing the this compound Construct:
-
Nitroreductase Sequence: Obtain the coding sequence for a suitable bacterial nitroreductase (e.g., from E. coli).
-
Golgi-Targeting Sequence: Select a Golgi-targeting signal. A common strategy is to use the N-terminal region of a Golgi-resident protein, such as N-acetylgalactosaminyltransferase-2 (T2). Alternatively, a minimal 10-amino acid Golgi-targeting motif can be used.
-
Fusion Construct: Design a fusion protein with the Golgi-targeting sequence at the N-terminus of the nitroreductase, separated by a flexible linker (e.g., GGGGS).
-
Cloning into Lentiviral Vector: The this compound fusion gene should be cloned into a third-generation lentiviral expression vector downstream of a suitable promoter (e.g., CMV or EF1α). The vector should also contain a selectable marker (e.g., puromycin (B1679871) resistance gene) for stable cell line generation.
1.2. Cloning Procedure:
-
PCR Amplification: Amplify the Golgi-targeting sequence and the nitroreductase gene separately using PCR with primers that add appropriate restriction sites for cloning into the lentiviral vector.
-
Restriction Digest: Digest both the PCR products and the lentiviral vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested Golgi-targeting sequence and nitroreductase fragments into the digested lentiviral vector.
-
Transformation: Transform the ligation product into a suitable E. coli strain (e.g., Stbl3) and select for colonies on ampicillin (B1664943) plates.
-
Verification: Verify the correct insertion and sequence of the this compound construct by restriction digest and Sanger sequencing.
Protocol 2: Lentivirus Production and Titer Determination
This protocol outlines the production of lentiviral particles in HEK293T cells.
2.1. Materials:
-
HEK293T cells
-
This compound lentiviral vector
-
Packaging plasmids (e.g., pMD2.G and psPAX2)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
2.2. Procedure:
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish so that they are 70-80% confluent on the day of transfection.
-
Transfection:
-
In Tube A, mix the this compound vector and packaging plasmids in Opti-MEM.
-
In Tube B, dilute the transfection reagent in Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
After 16-24 hours, replace the medium with fresh DMEM containing 10% FBS.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the collected supernatant and filter through a 0.45 µm filter to remove cell debris.
-
-
Virus Titer Determination:
-
Serially dilute the viral supernatant and transduce a target cell line (e.g., HeLa or the cell line to be used in the in vivo experiment).
-
After 48-72 hours, select the transduced cells with the appropriate antibiotic (e.g., puromycin).
-
Count the number of surviving colonies to determine the viral titer in transducing units per milliliter (TU/mL).
-
Protocol 3: In Vitro Validation of this compound Expression and Activity
3.1. Lentiviral Transduction of Target Cells:
-
Seed the target cancer cell line in a 6-well plate.
-
When cells are 50-70% confluent, add the lentiviral supernatant at a desired multiplicity of infection (MOI) in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the medium with fresh medium.
-
After another 24 hours, begin selection with the appropriate antibiotic.
3.2. Confirmation of Golgi Localization:
-
Perform immunofluorescence staining on the transduced cells using an antibody against the nitroreductase and a Golgi marker (e.g., GM130).
-
Visualize the cells using confocal microscopy to confirm the co-localization of the NTR signal with the Golgi marker.
3.3. In Vitro Imaging Assay:
-
Plate the this compound expressing cells in a glass-bottom dish.
-
Incubate the cells with the chosen nitroreductase probe at an optimized concentration.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Quantify the fluorescence intensity in the Golgi region.
Protocol 4: In Vivo this compound Imaging in a Xenograft Mouse Model
4.1. Animal Model:
-
Establish a tumor xenograft model by subcutaneously injecting the this compound expressing cancer cells into immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
4.2. In Vivo Imaging Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Administer the nitroreductase imaging probe via intravenous or intraperitoneal injection. The route and dose should be optimized for the specific probe.
-
At various time points post-injection (e.g., 1, 4, 8, and 24 hours), image the mouse using an in vivo imaging system (IVIS) with the appropriate excitation and emission filters.
-
Acquire both fluorescence and bright-field images.
4.3. Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-tumor area (for background measurement).
-
Quantify the average fluorescence intensity within the ROIs.
-
Calculate the signal-to-background ratio at each time point.
-
After the final imaging session, tumors can be excised for ex vivo imaging and histological analysis to confirm NTR expression and localization.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound based fluorescence imaging.
Caption: Experimental workflow for this compound in vivo imaging.
Caption: Potential signaling pathway of this compound mediated prodrug therapy.[2]
References
Application Note: Quantifying Gol-NTR Fluorescence Intensity for Hypoxia Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction Gol-NTR is a highly selective and sensitive fluorescent probe designed for targeting the Golgi apparatus and detecting the activity of nitroreductase (NTR).[1][2] Nitroreductase is an enzyme that is significantly upregulated in hypoxic (low oxygen) conditions, which are a common feature of solid tumors and are implicated in various pathologies like acute lung injury.[1][3] The this compound probe operates on a "turn-on" mechanism; it is initially non-fluorescent but becomes brightly fluorescent upon reduction by NTR.[4] This activation allows for the visualization and quantification of NTR activity, serving as a reliable method for monitoring hypoxic conditions in living cells and tissues. This document provides detailed protocols for using this compound and quantifying its fluorescence signal in microscopy images.
Mechanism of Action The detection principle of this compound relies on a specific enzymatic reaction. In the presence of a co-factor such as NADH, the nitroreductase enzyme (NTR), which is overexpressed under hypoxic conditions, catalyzes the reduction of the nitro group on the this compound molecule. This irreversible reduction converts the probe into a highly fluorescent compound, leading to a significant increase in signal intensity that can be measured.
Caption: Mechanism of this compound activation by Nitroreductase (NTR).
Experimental Protocols
Protocol 1: Cell Staining and Image Acquisition
This protocol details the steps for staining cultured cells with this compound and acquiring images suitable for quantitative analysis.
1. Reagent Preparation
-
This compound Stock Solution (1.0 mM): Prepare a 1.0 mM stock solution of this compound by dissolving it in high-quality, anhydrous DMSO.
-
This compound Working Solution (5.0 µM): Dilute the stock solution in DMSO to create a 5.0 µM working solution.
-
Note: Stock and working solutions should be stored properly, protected from light, to maintain stability.
-
2. Cell Culture and Hypoxia Induction
-
Culture cells (e.g., A549, HepG2) in an appropriate medium and conditions until they reach the desired confluency.
-
To induce hypoxia, place the cells in a hypoxic chamber with controlled oxygen concentrations (e.g., 1%, 5% O₂) for a specified duration (e.g., 8-24 hours) before staining.
-
Prepare a parallel set of cells cultured under normoxic conditions (20% O₂) to serve as a negative control.
3. Staining Procedure
-
After the hypoxia/normoxia incubation period, wash the cells twice with warm phosphate-buffered saline (PBS, pH 7.4).
-
Treat the cells with the 5.0 µM this compound working solution, diluted in a serum-free medium, for 1 hour at 37°C.
-
Following incubation, wash the cells three times with PBS to remove any excess probe.
-
Add fresh PBS or imaging medium to the cells before microscopy.
4. Image Acquisition
-
Use a confocal fluorescence microscope for imaging to minimize out-of-focus light and improve signal-to-noise.
-
Set the imaging parameters:
-
Excitation Wavelength: ~405-420 nm
-
Emission Wavelength: ~510-550 nm
-
-
Crucially, maintain identical acquisition settings (e.g., laser power, gain, exposure time, pinhole size, and pixel resolution) for all samples within an experiment, including controls and treated groups. Varying these parameters will make quantitative comparisons invalid.
-
Acquire images from multiple random fields of view for each condition to ensure the data is representative and to account for biological variability.
Protocol 2: Image Analysis and Fluorescence Quantification
This protocol outlines the workflow for processing the acquired images and extracting quantitative fluorescence data using software like ImageJ/Fiji or CellProfiler.
Caption: General workflow for quantifying this compound fluorescence.
1. Image Pre-processing: Background Correction
-
Background fluorescence from sources like autofluorescence or uneven illumination can obscure the true signal.
-
Use a background subtraction tool, such as the "Subtract Background" command in ImageJ with a rolling ball algorithm, to create a more uniform background and improve the accuracy of intensity measurements. The radius should be set based on the size of the objects of interest.
2. Cell Segmentation: Defining Regions of Interest (ROIs)
-
The goal of segmentation is to accurately identify the boundaries of each cell (or the Golgi within each cell) to measure the fluorescence specifically from that area.
-
Manual Segmentation: Manually draw ROIs around individual cells. This is accurate but time-consuming.
-
Automated Segmentation: Use thresholding to separate fluorescent cells from the background.
-
Convert the image to grayscale.
-
Go to Image > Adjust > Threshold in ImageJ.
-
Adjust the threshold level to create a binary mask where the cells are selected.
-
Use the Analyze Particles function to automatically generate ROIs for each distinct object (cell).
-
-
For more complex images, specialized software like CellProfiler or plugins like Cellpose can provide more robust, automated segmentation.
3. Fluorescence Intensity Measurement
-
Once ROIs are defined, use the Set Measurements function (Analyze > Set Measurements) to select the desired parameters, such as 'Mean Gray Value', 'Area', and 'Integrated Density'.
-
Run the Measure command (Analyze > Measure) to generate a results table with the measurements for each ROI.
-
Corrected Total Cell Fluorescence (CTCF): This is a robust metric that accounts for background fluorescence. Calculate it using the following formula:
-
CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background)
-
To get the mean background fluorescence, select a few representative background regions with no cells and measure their mean intensity.
-
4. Data Analysis and Presentation
-
Compile the measurements (e.g., Mean Intensity or CTCF) for a sufficient number of cells from each experimental condition (e.g., n > 50 cells).
-
Calculate the average, standard deviation (SD), or standard error of the mean (SEM) for each condition.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine if the observed differences between conditions are statistically significant.
-
Present the summarized data in a clear, tabular format.
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Example Quantification of this compound Fluorescence in A549 Cells
| Condition | Mean Fluorescence Intensity (A.U.) | Standard Deviation (SD) | Number of Cells Analyzed (n) |
| Normoxia (20% O₂) | 15.2 | 4.8 | 125 |
| Hypoxia (5% O₂) | 48.9 | 12.1 | 131 |
| Hypoxia (1% O₂) | 97.6 | 21.5 | 118 |
| Unstained Control | 3.1 | 1.2 | 105 |
A.U. = Arbitrary Units
Summary and Best Practices
-
Consistency is Key: Ensure all experimental parameters, especially image acquisition settings, are kept identical across all samples being compared.
-
Use Proper Controls: Always include unstained cells to measure autofluorescence and a normoxic control group to establish a baseline for this compound signal.
-
Replicate Experiments: Perform multiple biological replicates to ensure the reproducibility and statistical confidence of your findings.
-
Optimize Staining: The optimal probe concentration and incubation time may vary between cell types. It is advisable to perform initial optimization experiments.
-
Image Processing: Document all image processing steps and parameters used to ensure the analysis is transparent and repeatable.
References
Troubleshooting & Optimization
Photostability issues with Gol-NTR and how to prevent them
This technical support center provides troubleshooting guides and frequently asked questions regarding photostability issues that may be encountered when using Golgi-targeted fluorescent probes, referred to here as Gol-NTR. While "this compound" is not a standard designation in published literature, this guide addresses common challenges with photobleaching for any fluorescent reporter targeted to the Golgi apparatus.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] This phenomenon occurs when the fluorescent molecule is exposed to excitation light, and after a certain number of excitation-emission cycles, it enters a non-fluorescent state.[2] The result is a fading of the fluorescent signal during imaging experiments.[1]
Q2: Why is photobleaching a problem for my experiments?
Q3: What is the relationship between this compound and the nitroreductase (NTR) system?
A3: Based on the nomenclature, "this compound" likely refers to a fusion of a Golgi-targeting signal with a nitroreductase (NTR) enzyme that is also fluorescently tagged, or a fluorescent probe designed to detect NTR activity in the Golgi. The bacterial enzyme nitroreductase (NTR) is widely used in cell ablation studies, where it converts a harmless prodrug (like metronidazole, MTZ) into a cytotoxic agent that induces cell death. If using a fluorescently tagged NTR, the photostability of the fluorescent protein itself is a critical consideration for tracking the enzyme's expression and the fate of the cells.
Q4: Can photobleaching be completely avoided?
A4: While photobleaching cannot be entirely eliminated, it can be significantly minimized through careful experimental design and imaging practices. Strategies focus on reducing the intensity and duration of light exposure, using more photostable fluorophores, and employing protective reagents.
Troubleshooting Guide: Signal Loss and Photostability
This guide provides solutions to common issues related to the photostability of Golgi-targeted fluorescent probes.
Issue 1: My fluorescent signal fades very quickly during live-cell imaging.
| Possible Cause | Troubleshooting Step | Explanation |
| Excessive Light Exposure | 1. Reduce the laser power or light source intensity to the minimum level required for a usable signal. 2. Decrease the exposure time for each image captured. 3. Increase the interval between time-lapse acquisitions. | The rate of photobleaching is directly proportional to the intensity and duration of the excitation light. Minimizing both will preserve the fluorescent signal for longer. |
| High Oxygen Concentration | 1. Use an imaging medium with an oxygen scavenging system, such as glucose-oxidase/catalase, for short-term experiments. | The presence of molecular oxygen can accelerate the photochemical reactions that lead to photobleaching. |
| Inherent Photolability of the Fluorophore | 1. If using a fusion protein, consider switching to a more photostable fluorescent protein (e.g., newer generation GFP or RFP variants). 2. If using a chemical dye, select a dye known for its high photostability. | Different fluorophores have varying levels of resistance to photobleaching. |
Issue 2: My signal is already dim or absent in fixed and mounted samples.
| Possible Cause | Troubleshooting Step | Explanation |
| Photobleaching During Sample Preparation | 1. Minimize exposure of your sample to ambient light after staining and during mounting. 2. Perform focusing and area selection using a non-critical channel (like DAPI) or transmitted light before imaging the more sensitive fluorophore. | Photobleaching can occur at any stage where the sample is exposed to light, not just during final image acquisition. |
| Absence of Protective Mounting Medium | 1. Use a commercially available antifade mounting medium. | Antifade reagents contain chemicals that quench the reactive oxygen species responsible for photobleaching, thereby preserving the fluorescent signal. |
| Incorrect Mounting Medium for the Fluorophore | 1. Ensure the antifade mounting medium is compatible with your specific fluorophore. Some formulations work better for certain dyes. | The effectiveness of antifade agents can be fluorophore-dependent. |
Quantitative Data on Photostability
The photostability of a fluorophore is often measured by its "photobleaching half-life," the time it takes for the fluorescence intensity to decrease by 50% under specific illumination conditions. The following tables provide illustrative data on factors affecting photostability.
Table 1: Illustrative Photobleaching Half-Life of Different Fluorophores
| Fluorophore | Excitation Wavelength (nm) | Relative Photostability (Half-life in seconds) |
| FITC | 495 | ~10 |
| Alexa Fluor 488 | 495 | ~30 |
| EGFP | 488 | ~50 |
| A newer-generation photostable GFP | 488 | >200 |
Note: These are representative values. Actual half-life will vary significantly based on imaging conditions.
Table 2: Effect of Antifade Reagents on Signal Longevity
| Mounting Medium | Initial Intensity (Arbitrary Units) | Intensity after 60s Illumination (Arbitrary Units) | Signal Retention (%) |
| PBS/Glycerol | 1000 | 200 | 20% |
| Commercial Antifade A | 1000 | 750 | 75% |
| Commercial Antifade B (High Performance) | 1000 | 950 | 95% |
Note: Data is for illustrative purposes to show the protective effect of antifade media.
Experimental Protocols
Protocol 1: Assessing the Photostability of a Fluorescent Probe
Objective: To quantify and compare the photobleaching rate of a fluorescent probe under specific imaging conditions.
Methodology:
-
Sample Preparation: Prepare cells expressing your Golgi-targeted fluorescent probe (e.g., this compound) on a glass-bottom imaging dish.
-
Microscope Setup:
-
Turn on the microscope and the desired laser line for excitation.
-
Set the imaging parameters: laser power, exposure time, gain, and pinhole size. It is critical to keep these settings constant throughout the experiment.
-
Use an imaging medium that does not contain phenol (B47542) red, as it can contribute to background fluorescence.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) containing several healthy, fluorescent cells.
-
Acquire a time-lapse series of images of the same ROI. For a moderately stable probe, an image every 5-10 seconds for 2-5 minutes is a good starting point.
-
Ensure that pixels are not saturated in the initial images, as this invalidates quantitative analysis.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the Golgi region in several cells for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a region with no cells.
-
Normalize the intensity values to the first time point (T=0).
-
Plot the normalized intensity versus time. The resulting curve will show the rate of photobleaching.
-
Calculate the photobleaching half-life (the time at which fluorescence intensity drops to 50% of its initial value).
-
Protocol 2: General Immunofluorescence Protocol with Photostability Considerations
Objective: To perform immunofluorescence staining while minimizing photobleaching.
Methodology:
-
Cell Culture and Fixation: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100.
-
Blocking and Antibody Incubation: Block with a suitable blocking buffer (e.g., BSA or serum) and incubate with primary and fluorescently-conjugated secondary antibodies. Crucially, perform all incubation steps in the dark to protect the fluorophores.
-
Washing: Wash the coverslips to remove unbound antibodies, keeping them protected from light.
-
Mounting:
-
Briefly rinse the coverslips in distilled water.
-
Carefully aspirate excess water.
-
Place a small drop of antifade mounting medium onto a glass slide.
-
Invert the coverslip onto the mounting medium, avoiding air bubbles.
-
-
Sealing and Curing: Seal the edges of the coverslip with nail polish and allow the mounting medium to cure according to the manufacturer's instructions (often overnight in the dark).
-
Imaging:
-
Store slides in the dark until ready for imaging.
-
When imaging, use the lowest possible excitation light intensity and exposure time.
-
Locate the area of interest using a more stable channel (e.g., DAPI) before exposing the more sensitive fluorophore to light.
-
Visualizations
Caption: Key factors that accelerate the rate of photobleaching.
Caption: A logical workflow for troubleshooting photostability issues.
Caption: Simplified pathway of NTR-mediated cell ablation.
References
Common pitfalls in NTR-mediated cell ablation experiments
Welcome to the technical support center for Nitroreductase (NTR)-mediated cell ablation experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you successfully design and execute your cell ablation studies.
Frequently Asked Questions (FAQs)
Q1: What is NTR-mediated cell ablation?
NTR-mediated cell ablation is a powerful chemical-genetic tool for selectively eliminating specific cell populations in vitro and in vivo.[1][2][3][4][5][6][7] The system relies on two components: a bacterial nitroreductase (NTR) enzyme expressed in the target cells and a harmless prodrug, most commonly Metronidazole (MTZ) or its analogs.[1][2][3][5][6] The NTR enzyme converts the prodrug into a cytotoxic compound, leading to DNA damage and subsequent apoptotic cell death specifically in the cells expressing NTR.[1][2][8]
Q2: What are the main advantages of the NTR system?
The NTR system offers several advantages over other cell ablation techniques:
-
Cell-type specificity: By driving NTR expression with a tissue- or cell-specific promoter, you can achieve highly precise ablation of your target cell population.[1][6]
-
Temporal control: The timing of cell ablation can be precisely controlled by the administration and withdrawal of the prodrug.[1][6][8]
-
Inducibility: Cell death is induced only in the presence of the prodrug, allowing for normal development and function of the target cells prior to the experiment.
-
Reversibility: In regenerative model organisms like zebrafish, removal of the prodrug can allow for the study of tissue recovery and regeneration.[1][6]
Q3: What are the key differences between NTR 1.0 and the newer NTR 2.0?
NTR 2.0 is a rationally engineered variant of the original E. coli nitroreductase (NTR 1.0) with significantly improved catalytic efficiency for the prodrug MTZ.[9] This results in:
-
~100-fold greater sensitivity to MTZ: NTR 2.0 can achieve effective cell ablation at much lower MTZ concentrations, reducing the risk of off-target toxicity.[9][10][11][12][13]
-
Ablation of resistant cell types: Cell types that were previously difficult to ablate with the NTR 1.0/MTZ system can be effectively eliminated using NTR 2.0.[9]
-
Suitability for long-term studies: The lower effective concentration of MTZ used with NTR 2.0 makes it more suitable for chronic ablation studies.[9]
Q4: Are there alternative prodrugs to Metronidazole (MTZ)?
Yes, several alternative prodrugs have been investigated to improve the efficiency and reduce the toxicity of the NTR system.
-
Ronidazole: This MTZ analog has been shown to be a superior prodrug, achieving comparable or better cell ablation at lower concentrations than MTZ with fewer toxic side effects.[8][14][15][16][17][18]
-
CB1954: This prodrug is also activated by NTR, but it can produce a cell-permeable cytotoxin that leads to the death of neighboring, non-NTR expressing cells (the "bystander effect").[9] This can be a disadvantage when high cell-specificity is required.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no cell ablation | 1. Low NTR expression: The promoter driving NTR expression may not be strong enough in the target cells, or the transgene may be silenced. | - Use a stronger, validated cell-specific promoter.- Generate multiple transgenic lines to screen for optimal expression.- Confirm NTR expression levels using a co-expressed fluorescent reporter, qPCR, or Western blotting. |
| 2. Inefficient prodrug delivery or degradation: The prodrug may not be reaching the target cells at a sufficient concentration, or it may be degrading. MTZ is light-sensitive. | - Optimize the prodrug concentration and duration of treatment. Perform a dose-response curve.- For in vivo studies, ensure proper administration (e.g., in water for aquatic models, in feed for others).- Protect prodrug solutions from light. Prepare fresh solutions for each experiment. | |
| 3. Resistant cell type: Some cell types are inherently more resistant to NTR/MTZ-mediated killing, especially with NTR 1.0.[9] | - Switch to the more efficient NTR 2.0 enzyme.- Consider using a more potent prodrug like Ronidazole.[14][15][16][18] | |
| Off-target cell death or toxicity | 1. High prodrug concentration: The concentration of the prodrug may be in the toxic range for the organism or cell culture.[19] | - Perform a toxicity test to determine the maximum tolerated dose of the prodrug in your system (without NTR expression).- Use the lowest effective concentration of the prodrug. This is a key advantage of NTR 2.0.[9][11] |
| 2. "Leaky" promoter: The promoter used to drive NTR expression may have some activity in non-target cells. | - Use a well-characterized promoter with high specificity for your target cell type.- Carefully analyze the expression pattern of your NTR transgene, for example, by using a co-expressed fluorescent reporter. | |
| 3. Bystander effect: If using a prodrug like CB1954, the cytotoxic metabolite may be diffusing to and killing neighboring cells.[9] | - Switch to a prodrug with minimal bystander effect, such as MTZ or Ronidazole.[9][11] | |
| High variability between experiments | 1. Inconsistent NTR expression: Expression levels of the NTR transgene can vary between individual animals or different cell passages. | - Use a well-characterized, stable transgenic line or clonal cell line.- Normalize results to the level of NTR expression if possible. |
| 2. Inconsistent prodrug activity: The age and storage of the prodrug can affect its potency. | - Use a fresh stock of the prodrug and store it properly according to the manufacturer's instructions. | |
| 3. Differences in experimental conditions: Minor variations in cell density, animal age, or treatment conditions can lead to variability. | - Standardize all experimental parameters as much as possible. |
Quantitative Data Summary
Table 1: Comparison of NTR Variants and Prodrugs for Cell Ablation
| Enzyme | Prodrug | EC50 (in vivo, zebrafish) | Recommended Working Concentration (in vivo, zebrafish) | Key Advantages | Key Disadvantages |
| NTR 1.0 | Metronidazole | ~540 µM[9][10] | 2.5 - 10 mM[19] | - Well-established system. | - Requires high, near-toxic prodrug concentrations.- Inefficient for some cell types.[9] |
| NTR 2.0 | Metronidazole | ~3 µM (estimated from 180-fold improvement over NTR 1.0)[9][10] | 10 - 200 µM[9][12] | - ~100-fold more efficient than NTR 1.0.- Effective at low, non-toxic prodrug concentrations.- Can ablate "resistant" cell types.[9] | - Newer system, fewer published studies compared to NTR 1.0. |
| NTR 1.0 | Ronidazole | Not widely reported | ~2 mM[15][16][18] | - More potent than MTZ.- Lower toxicity than MTZ at effective concentrations.[15][16][18] | - Less commonly used than MTZ. |
| NTR 1.0 | CB1954 | Not widely reported for in vivo EC50 | Variable | - Can be used for "bystander effect" studies. | - Induces off-target cell death (bystander effect).[9] |
Experimental Protocols
Protocol 1: Construction of an NTR Expression Vector
This protocol describes the general steps for cloning an NTR enzyme (e.g., NTR 2.0) with a fluorescent reporter into a mammalian expression vector under the control of a cell-type-specific promoter.
-
Vector Backbone Selection: Choose a suitable expression vector with a multiple cloning site (MCS) and a mammalian selection marker (e.g., neomycin or puromycin (B1679871) resistance).
-
Promoter Insertion: Clone your cell-type-specific promoter of interest into the vector upstream of the MCS.
-
NTR and Reporter Gene Amplification: Amplify the coding sequences for the NTR enzyme and a fluorescent reporter (e.g., EGFP or mCherry) using PCR. It is common to fuse the NTR and reporter with a 2A self-cleaving peptide sequence (e.g., P2A) to ensure stoichiometric expression.
-
Cloning: Ligate the amplified NTR-2A-Reporter cassette into the expression vector downstream of the promoter.
-
Verification: Verify the final construct by restriction digest and Sanger sequencing.
Protocol 2: Generation of a Stable Cell Line Expressing NTR
This protocol outlines the generation of a stable cell line using a plasmid-based approach.[20][21][22][23][24]
-
Cell Culture: Culture the host cell line in the appropriate growth medium. Ensure cells are healthy and in the logarithmic growth phase.
-
Transfection: Transfect the cells with the verified NTR expression vector using a suitable method (e.g., lipofection or electroporation).
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium. The optimal antibiotic concentration should be predetermined by generating a kill curve for the parental cell line.
-
Clonal Isolation: After 2-3 weeks of selection, individual resistant colonies should be visible. Isolate single colonies using cloning cylinders or by limiting dilution and expand them in separate wells.
-
Screening and Validation: Screen the expanded clones for NTR expression by detecting the co-expressed fluorescent reporter via fluorescence microscopy or flow cytometry. Further validate the expression and function by performing a cell ablation assay with the chosen prodrug.
Protocol 3: Quantification of Cell Ablation using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[25][26][27][28]
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde (PFA) and permeabilize with Triton X-100 or Proteinase K.
-
Labeling: Incubate the samples with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP). A positive control treated with DNase I and a negative control without the TdT enzyme should be included.
-
Detection: If using an indirect method, incubate with a fluorescently labeled antibody against the incorporated nucleotide (e.g., anti-BrdU antibody).
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI and image using a fluorescence microscope.
-
Quantification: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-positive nuclei).
Protocol 4: Measurement of Apoptosis using Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[29][30][31][32]
-
Cell Lysis: Lyse the control and treated cells to release the cellular contents, including caspases.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing a fluorogenic or colorimetric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).
-
Incubation: Incubate the reaction at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.
-
Analysis: Compare the caspase-3 activity in the treated samples to the untreated controls to determine the fold-increase in apoptosis.
Visualizations
Caption: NTR-mediated cell ablation signaling pathway.
Caption: General experimental workflow for NTR-mediated cell ablation.
Caption: Logical workflow for troubleshooting NTR ablation experiments.
References
- 1. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Selective Cell Ablation Using an Improved Prodrug-Converting Nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroreductase-mediated cell ablation in transgenic zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. NTR 2.0: a rationally-engineered prodrug converting enzyme with substantially enhanced efficacy for targeted cell ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemical screening reveals Ronidazole is a superior prodrug to Metronidazole for nitroreductase-induced cell ablation system in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ronidazole Is a Superior Prodrug to Metronidazole for Nitroreductase-Mediated Hepatocytes Ablation in Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Enhanced Cell-Specific Ablation in Zebrafish Using a Triple Mutant of Escherichia Coli Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 21. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. addgene.org [addgene.org]
- 23. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. clyte.tech [clyte.tech]
- 29. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 30. novusbio.com [novusbio.com]
- 31. aurorabiolabs.com [aurorabiolabs.com]
- 32. mpbio.com [mpbio.com]
Gol-NTR cytotoxicity and how to minimize it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the potential cytotoxicity of Gol-NTR, a Golgi-targetable, nitroreductase-activated fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a specialized fluorescent probe designed to target the Golgi apparatus within living cells. Its fluorescence is activated by the enzyme nitroreductase (NTR), which is often overexpressed in hypoxic (low oxygen) environments, a common characteristic of solid tumors.[1][2] This makes this compound a valuable tool for visualizing and studying hypoxic conditions in cancer cells and tissues, as well as for monitoring the response to therapies that target hypoxia.[2]
Q2: Is this compound cytotoxic to cells?
Published research indicates that this compound exhibits low cytotoxicity.[1] However, like many fluorescent probes and compounds with nitroaromatic groups, it can induce cytotoxic effects, particularly at higher concentrations or with prolonged exposure. The cytotoxicity is linked to the enzymatic reduction of its nitro group.[3][4]
Q3: What is the underlying mechanism of this compound cytotoxicity?
The cytotoxicity of this compound is primarily attributed to the generation of reactive oxygen species (ROS) during the nitroreductase-mediated activation of the probe.[5][6] Nitroreductases can reduce the nitro group of this compound through one- or two-electron transfer processes. The single-electron reduction pathway can lead to the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized, generating superoxide (B77818) radicals (O₂⁻) in a futile cycle, which in turn leads to the formation of other ROS and induces oxidative stress.[3][4][5] This oxidative stress can damage cellular components and trigger apoptotic cell death pathways.
Q4: How can I minimize this compound cytotoxicity in my experiments?
Minimizing this compound cytotoxicity is crucial for obtaining reliable experimental data. Here are key strategies:
-
Optimize Probe Concentration: Use the lowest possible concentration of this compound that provides a detectable and quantifiable fluorescent signal. It is highly recommended to perform a concentration titration to determine the optimal working concentration for your specific cell type and experimental setup.
-
Limit Exposure Time: Reduce the incubation time of the cells with this compound to the minimum required for adequate probe uptake and activation.
-
Use Healthy Cells: Ensure that the cells used in your experiments are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may be more susceptible to the cytotoxic effects of the probe.
-
Incorporate Proper Controls: Always include untreated control cells to establish a baseline for cell viability and to accurately assess the cytotoxic effects of this compound.
-
Consider Antioxidants: In some experimental setups, the addition of antioxidants to the culture medium could potentially mitigate ROS-induced cytotoxicity. However, this should be carefully validated as it may interfere with the experimental conditions.
Q5: What are the potential off-target effects of this compound?
While this compound is designed to be activated by nitroreductase, the generated reactive oxygen species can have off-target effects, potentially impacting various cellular processes beyond the intended signaling pathway. These off-target effects are a consequence of the induced oxidative stress and are not specific to the probe's binding but rather its activation mechanism.
Troubleshooting Guides
Problem 1: High Cell Death Observed After this compound Staining
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., 1-5 µM) and titrate upwards. |
| Prolonged incubation time. | Reduce the incubation time. Perform a time-course experiment to find the shortest incubation period that yields a sufficient signal. |
| Pre-existing poor cell health. | Ensure cells are healthy, sub-confluent, and from a low passage number. Culture cells in fresh, appropriate media. |
| Phototoxicity from imaging. | Reduce the intensity and duration of the excitation light. Use a more sensitive detector to allow for lower laser power. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Excess unbound probe. | Increase the number and duration of wash steps after probe incubation. Use a suitable buffer like PBS for washing. |
| Autofluorescence of cells or medium. | Image an unstained sample to determine the level of autofluorescence. If high, consider using a medium without phenol (B47542) red. |
| Non-specific binding of the probe. | While this compound is designed for specific activation, some non-specific binding can occur. Ensure proper washing and consider using a blocking step if necessary, though this is less common for small molecule probes. |
Quantitative Data on Cytotoxicity
While specific IC50 values for this compound are not widely published, data from similar nitroreductase-activated and Golgi-targeting probes can provide a useful reference.
| Probe | Cell Line | Assay | Concentration | Result |
| Golgi-targeting probe | HeLa, HepG2 | MTT | Up to 30 µM for 24h | >85% cell viability |
| Ratiometric Nitroreductase Probe (RNP) | CHOK1 | Metabolic | >10 µM | Moderate decrease in metabolic activity |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxicity of this compound in adherent cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Adherent cells of choice
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, carefully aspirate the treatment medium.
-
Add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT solvent only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Measurement of Intracellular ROS Production
This protocol describes a method to measure ROS production in cells treated with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA stock solution (in DMSO)
-
Phenol red-free culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Probe Loading:
-
Wash the cells twice with warm PBS.
-
Load the cells with 5-10 µM DCFH-DA in serum-free, phenol red-free medium for 30 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with warm PBS to remove excess DCFH-DA.
-
-
Treatment:
-
Add different concentrations of this compound (and a positive control, e.g., H₂O₂) in phenol red-free medium to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.
-
Take readings at multiple time points (e.g., every 15 minutes for 1-2 hours) to monitor the kinetics of ROS production.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the cell number (can be determined by a subsequent viability assay like crystal violet staining).
-
Plot the change in fluorescence over time for each treatment condition.
-
Visualizations
Caption: this compound cytotoxicity signaling pathway.
Caption: Workflow for this compound cytotoxicity assessment.
Caption: Troubleshooting decision tree for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Nitroreductase Increases Menadione-Mediated Oxidative Stress in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metronidazole Concentration for NTR-Mediated Cell Ablation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing metronidazole (B1676534) (Mtz) concentration for nitroreductase (NTR)-mediated cell ablation. Find troubleshooting advice, frequently asked questions, detailed protocols, and visual guides to enhance your experimental success.
Troubleshooting Guide
Issue 1: Incomplete or No Cell Ablation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Metronidazole (Mtz) Concentration | The optimal Mtz concentration is highly dependent on the NTR variant, the targeted cell type, and the expression level of the NTR enzyme.[1][2] It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.[1] For first-generation NTR (NTR 1.0), concentrations typically range from 1 to 10 mM.[1] For the more efficient NTR 2.0 variant, concentrations can be significantly lower, in the micromolar range (e.g., 100 µM).[3] |
| Insufficient Incubation Time | The duration of Mtz exposure required for effective cell ablation can vary from a few hours to several days.[1] This depends on factors like the Mtz concentration, the specific transgenic line, and the targeted tissue.[1] Monitor ablation progress regularly and consider extending the incubation period if initial results are suboptimal. |
| Degraded Metronidazole | Mtz is light-sensitive and can degrade over time, leading to reduced efficacy.[4][5] Always prepare fresh Mtz solutions for each experiment and store them protected from light.[4][5][6] If you suspect your Mtz stock is old or has been improperly stored, use a fresh batch. |
| Low NTR Expression | Insufficient expression of the NTR enzyme in the target cells will result in poor conversion of Mtz to its cytotoxic form. Verify the expression of your NTR transgene using methods such as fluorescence microscopy (if fused to a fluorescent protein) or qPCR. |
| Resistant Cell Types | Some cell types, such as macrophages and certain neurons, have shown resistance to ablation with the standard NTR/Mtz system.[2][3] For these cells, using the more potent NTR 2.0 enzyme is highly recommended as it can overcome this resistance.[3][7] |
| Poor Mtz Solubility | Metronidazole can be difficult to dissolve at high concentrations.[4][5] Ensure complete dissolution by vortexing for an extended period.[4][5] Using a small amount of DMSO (e.g., up to 1%) can aid in solubilization.[4][6] |
Issue 2: Off-Target Cell Death or Toxicity
| Possible Cause | Troubleshooting Steps |
| Mtz Concentration is Too High | High concentrations of Mtz (e.g., 15-20 mM) can be toxic to cells that do not express NTR, especially with prolonged exposure.[2] This can lead to non-specific apoptosis and developmental defects in model organisms like zebrafish.[2] Reduce the Mtz concentration to the lowest effective dose determined from your dose-response experiments. |
| Prolonged Exposure | Long incubation times, even with moderate Mtz concentrations, can lead to off-target effects.[3] Optimize the incubation time to be sufficient for target cell ablation while minimizing exposure to non-target cells. |
| Contamination of Mtz Stock | Impurities in the Mtz powder or solvent can cause unexpected toxicity. Use high-purity, sterile reagents for all your experiments. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve Mtz, ensure the final concentration in your culture medium is not toxic to your cells.[4] Typically, DMSO concentrations should be kept below 1%.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the NTR/Mtz cell ablation system?
A1: The system is based on the expression of a bacterial nitroreductase (NTR) enzyme in the target cells.[1] When the prodrug metronidazole (Mtz) is administered, NTR converts it into a cytotoxic, DNA cross-linking agent.[1] This leads to DNA damage and subsequent apoptosis, specifically in the NTR-expressing cells.[1][7]
Q2: How do I determine the starting Mtz concentration for my experiments?
A2: The starting concentration depends on the NTR version you are using. For the original E. coli NfsB (NTR 1.0), a common starting range is 1-10 mM.[1] For the engineered NTR 2.0, you can start with a much lower concentration, around 100 µM, as it is approximately 100-fold more efficient.[3][8] It is always recommended to perform a pilot experiment with a range of concentrations (e.g., 1, 2.5, 5, 7.5, and 10 mM for NTR 1.0) to find the optimal dose for your specific cell line or transgenic model.[1]
Q3: Are there alternatives to Metronidazole?
A3: Yes, other prodrugs can be used with the NTR system. Nifurpirinol has been shown to be more potent than Mtz, inducing ablation at micromolar concentrations.[9] Ronidazole is another alternative that has demonstrated superior efficacy to Mtz in some systems.[10][11]
Q4: Can the NTR/Mtz system be used for reversible cell ablation?
A4: Yes, one of the advantages of this system is its reversibility.[1] After inducing cell ablation with Mtz, the prodrug can be washed out, allowing for the potential regeneration of the ablated tissue, which is particularly useful in regenerative studies in organisms like zebrafish.[1][12]
Q5: What are the key differences between NTR 1.0 and NTR 2.0?
A5: NTR 2.0 is a rationally engineered variant of nitroreductase that exhibits significantly enhanced catalytic efficiency for Mtz compared to the first-generation NTR 1.0.[3][8] This results in a ~100-fold improvement in Mtz-mediated cell ablation efficacy.[3] Consequently, NTR 2.0 allows for the use of much lower, less toxic concentrations of Mtz and can effectively ablate cell types that are resistant to NTR 1.0.[3][7]
Quantitative Data Summary
Table 1: Recommended Metronidazole Concentrations for Different NTR Versions and Cell Types
| NTR Version | Organism/Cell Type | Recommended Mtz Concentration Range | Incubation Time | Reference(s) |
| NTR 1.0 | Zebrafish (various cell types) | 1 - 10 mM | 12 - 72 hours | [1] |
| NTR 1.0 | Zebrafish Rod Photoreceptors | 2.5 mM | 24 hours | [2] |
| NTR 1.0 | Zebrafish Macrophages | 5 mM | 15 hours | [2] |
| NTR 1.0 | Zebrafish Dopaminergic Neurons | 5 - 10 mM | 3 days | [2] |
| NTR 2.0 | Zebrafish (general) | 100 µM - 1 mM | 2 - 24 hours | [3][8] |
| NTR 2.0 | Zebrafish Macrophages | 100 µM - 10 mM | 48 hours | [3] |
| NTR 2.0 | Zebrafish Neutrophils | 0.1 - 10 mM | 5 - 24 hours | [13] |
| NTR 2.0 | HEK-293 Cells | 6 µM | 48 hours | [8] |
| NTR 2.0 | CHO-K1 Cells | EC50 of 4 µM | Not specified | [8] |
Experimental Protocols
Protocol 1: Preparation of Metronidazole Stock Solution
Materials:
-
Metronidazole powder (Sigma-Aldrich, M3761 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Embryo medium or cell culture medium
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
Procedure:
-
To prepare a 10 mM Mtz working solution, first create a 20 mM stock solution.
-
Weigh 0.17 g of Mtz powder and add it to a 50 mL conical tube.[4]
-
Add 49.5 mL of embryo medium (or your specific cell culture medium) to the tube.[4]
-
Add 0.5 mL of DMSO to achieve a final DMSO concentration of 1%.[4]
-
Vortex the solution vigorously for at least 5 minutes, or until the Mtz is completely dissolved.[4][5] High concentrations may require extended vortexing.[4][5]
-
This results in a 2X (20 mM) stock solution. Dilute this 1:1 with your medium to get the final 1X (10 mM) working solution.
-
Note: Mtz is light-sensitive.[4][5] Protect the solution from light by wrapping the tube in aluminum foil or storing it in a dark container. Prepare fresh solutions for each experiment and discard any unused solution after 2 days.[4][6]
Protocol 2: Dose-Response Experiment in Zebrafish Larvae
Materials:
-
Transgenic zebrafish larvae expressing NTR and a fluorescent reporter.
-
Non-transgenic control larvae.
-
24-well plates.
-
Metronidazole stock solution.
-
Embryo medium with 0.003% 1-phenyl-2-thiourea (PTU) to prevent pigmentation.[4]
-
Fluorescence microscope.
Procedure:
-
At 24 hours post-fertilization (hpf), dechorionate the embryos.
-
Array individual larvae in a 24-well plate containing 1 mL of embryo medium with PTU per well.
-
Prepare a range of Mtz concentrations (e.g., for NTR 1.0: 0 mM (control), 1 mM, 2.5 mM, 5 mM, 7.5 mM, and 10 mM) by diluting the stock solution in embryo medium with PTU.
-
Replace the medium in the wells with the different Mtz solutions. Include control groups: NTR-positive larvae in medium with DMSO only, and NTR-negative larvae in the highest Mtz concentration.[1]
-
At 24, 48, and 72 hours post-treatment, examine the larvae under a fluorescence microscope to assess the degree of cell ablation by observing the reduction in fluorescence.
-
Quantify the fluorescence intensity or count the number of fluorescent cells to determine the EC50 (the concentration that causes 50% of the maximal effect).
Visual Guides
Caption: Mechanism of NTR/Mtz-mediated cell ablation.
Caption: Workflow for optimizing Mtz concentration.
Caption: Troubleshooting decision tree for incomplete cell ablation.
References
- 1. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Cell-Specific Ablation in Zebrafish Using a Triple Mutant of Escherichia Coli Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTR 2.0: a rationally-engineered prodrug converting enzyme with substantially enhanced efficacy for targeted cell ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diacomp.org [diacomp.org]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A New Transgenic Line for Rapid and Complete Neutrophil Ablation - PMC [pmc.ncbi.nlm.nih.gov]
How to validate Gol-NTR targeting to the Golgi apparatus
<Technical Support Center: Gol-NTR Golgi Targeting Validation
Welcome to the technical support center for the validation of this compound targeting to the Golgi apparatus. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to confidently verify the subcellular localization of your this compound fusion protein.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to validate the Golgi localization of my this compound protein?
Q2: What are the primary methods for confirming that this compound is localized to the Golgi?
A2: The three most common and reliable methods for validating Golgi localization are:
-
Immunofluorescence (IF) Microscopy: This technique uses fluorescently labeled antibodies to visualize the location of the this compound protein in relation to known Golgi markers within fixed cells.
-
Subcellular Fractionation with Western Blotting: This biochemical method involves separating the cell into its different organelle components. The resulting fractions are then analyzed by Western blotting to detect the presence of this compound in the Golgi-enriched fraction.[1][2]
-
Co-immunoprecipitation (Co-IP): This method can be used to demonstrate an interaction between this compound and a known Golgi-resident protein, providing indirect but strong evidence of co-localization.
Q3: Which Golgi marker protein should I use for co-localization studies?
A3: The choice of marker depends on the specific sub-compartment of the Golgi you are targeting. Commonly used markers include:
-
Giantin: Another marker for the cis-Golgi.
-
TGN46: A marker for the trans--Golgi Network (TGN).
-
B4GALT1: A marker for the trans-Golgi.[3]
It is often advisable to use markers for different Golgi sub-compartments to gain a more precise understanding of your protein's localization.
Troubleshooting Guides
Here we address specific issues you might encounter during your validation experiments.
Immunofluorescence (IF) Microscopy Issues
Q: I am seeing a weak or no fluorescent signal for my this compound protein. What could be the problem?
A: This is a common issue with several potential causes:
-
Low Protein Expression: The expression level of your this compound construct may be too low for detection. Verify expression using a more sensitive method like Western blotting.
-
Antibody Issues:
-
The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time.
-
The primary and secondary antibodies may be incompatible. Ensure the secondary antibody is designed to recognize the host species of the primary antibody.
-
The antibody may not be suitable for immunofluorescence. Check the manufacturer's datasheet for validated applications.
-
-
Fixation and Permeabilization: The fixation or permeabilization protocol may be masking the epitope your antibody recognizes. Try alternative fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) or different permeabilization agents (e.g., Triton X-100 vs. saponin).
-
Fluorophore Bleaching: Your fluorescent signal may be fading due to photobleaching. Minimize exposure to the excitation light and use an anti-fade mounting medium.
Q: I'm observing high background or non-specific staining in my immunofluorescence images. How can I fix this?
A: High background can obscure your specific signal. Here are some troubleshooting steps:
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Perform a titration to find the optimal dilution.
-
Blocking: Insufficient blocking can lead to non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal serum from the secondary antibody's host species).
-
Washing Steps: Inadequate washing between antibody incubations can result in high background. Increase the number and duration of your wash steps.
-
Secondary Antibody Control: To check for non-specific binding of the secondary antibody, run a control where you omit the primary antibody.
Subcellular Fractionation & Western Blot Issues
Q: My this compound protein is showing up in multiple subcellular fractions, not just the Golgi fraction. What does this mean?
A: There are a few possibilities:
-
Inefficient Fractionation: The separation of organelles may not have been complete, leading to cross-contamination of fractions. Ensure you are following the protocol carefully and consider using a density gradient for cleaner separation.
-
Protein Mislocalization: A portion of your this compound protein may indeed be mislocalized to other compartments. This could be due to the nature of the fusion protein or high expression levels overwhelming the targeting machinery.
-
Contamination Markers: To assess the purity of your fractions, probe your Western blot with antibodies for markers of other organelles (e.g., Calnexin for the ER, COX IV for mitochondria, Histone H3 for the nucleus).
Q: I can't detect my this compound protein in any fraction after Western blotting.
A: This can be frustrating, but here are some things to check:
-
Protein Degradation: Your protein may be degrading during the fractionation process. Add protease inhibitors to all your buffers.
-
Low Abundance: The amount of protein in the fraction may be below the detection limit of your Western blot. Try to load more protein onto the gel or use a more sensitive detection reagent.
-
Antibody Incompatibility: The antibody you are using may not work well for Western blotting. Check the manufacturer's recommendations.
Quantitative Data Summary
The following table summarizes the strengths and limitations of the primary validation methods:
| Method | Type of Data | Resolution | Throughput | Key Advantage | Key Limitation |
| Immunofluorescence Microscopy | Qualitative/Semi-Quantitative | High (sub-micrometer) | Moderate | Provides spatial context within the cell. | Can be subjective; potential for artifacts. |
| Subcellular Fractionation | Quantitative | Low (organelle level) | Low | Biochemical confirmation of localization. | Does not provide single-cell information; risk of cross-contamination. |
| Co-immunoprecipitation | Qualitative | Molecular level | Low | Demonstrates protein-protein interaction. | Indirect evidence of co-localization; technically challenging. |
Detailed Experimental Protocols
Immunofluorescence Staining for this compound and Golgi Marker Co-localization
This protocol describes the steps for co-staining your this compound protein and a Golgi marker (e.g., GM130) in cultured cells.
Materials:
-
Cells expressing this compound grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (anti-Gol-NTR and anti-GM130)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Anti-fade mounting medium
Procedure:
-
Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer and incubate overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate with DAPI for 5 minutes.
-
Mounting: Wash once with PBS and mount the coverslip on a microscope slide using anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signals using a confocal or fluorescence microscope. Co-localization of the this compound and GM130 signals indicates Golgi targeting.
Subcellular Fractionation to Isolate the Golgi Apparatus
This protocol provides a general workflow for isolating a Golgi-enriched fraction from cultured cells.
Materials:
-
Cultured cells expressing this compound
-
Homogenization Buffer
-
Sucrose (B13894) solutions of varying concentrations
-
Ultracentrifuge
-
Protease inhibitors
Procedure:
-
Cell Lysis: Harvest cells and gently lyse them in a hypotonic homogenization buffer using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube.
-
-
Golgi Fractionation:
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet microsomes (including ER and Golgi).
-
Resuspend the microsomal pellet and layer it on top of a discontinuous sucrose gradient.
-
Centrifuge at high speed for several hours. The Golgi membranes will settle at a specific density within the gradient.
-
-
Fraction Collection: Carefully collect the fractions from the sucrose gradient.
-
Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against this compound and organelle-specific markers to determine which fraction is enriched with the Golgi.
Visualizations
References
Dealing with off-target effects of the NTR/prodrug system
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Nitroreductase (NTR)/prodrug system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the NTR/prodrug system?
The NTR/prodrug system is a gene-directed enzyme prodrug therapy (GDEPT) strategy. It involves the expression of a bacterial nitroreductase (NTR) enzyme in target cells.[1][2][3] This enzyme selectively converts a non-toxic prodrug into a cytotoxic agent, leading to targeted cell death.[1][2][3] The most commonly used prodrugs are metronidazole (B1676534) (MTZ) and CB1954.[4][5]
Q2: What are the main off-target effects associated with the NTR/prodrug system?
Off-target effects can arise from several factors:
-
Prodrug Toxicity: High concentrations of the prodrug, especially older generation NTR systems like NTR 1.0, can be toxic to non-NTR expressing cells.[1][4]
-
Bystander Effect: Some prodrugs, like CB1954, produce cell-permeable cytotoxic metabolites that can kill neighboring, non-NTR expressing cells.[1][4][6] This can be advantageous for tumor killing but is a significant off-target concern in other applications. Metronidazole (MTZ) is known to have minimal bystander effects.[1][2][4]
-
"Leaky" NTR Expression: If the promoter driving NTR expression is not entirely specific to the target cells, NTR may be expressed in unintended cell types, leading to their ablation upon prodrug administration.
Q3: How can I minimize off-target effects in my experiments?
Several strategies can be employed to reduce off-target effects:
-
Use an Improved NTR Version: Engineered NTR variants, such as NTR 2.0, exhibit significantly higher catalytic activity, allowing for the use of much lower and less toxic concentrations of the prodrug.[1][4][7]
-
Optimize Prodrug Concentration and Duration of Exposure: Use the lowest effective concentration of the prodrug for the shortest duration necessary to achieve the desired level of target cell ablation.[8]
-
Choose the Right Prodrug: For applications requiring high specificity and minimal damage to surrounding tissues, metronidazole (MTZ) is preferable to CB1954 due to its limited bystander effect.[1][2][4]
-
Use a Highly Specific Promoter: Ensure the promoter driving NTR expression is well-characterized and highly specific to the target cell population to avoid unintended expression.
-
Codon Optimization: Using a mammalianized synthetic nitroreductase gene can improve expression levels, potentially allowing for lower prodrug doses.[9]
Troubleshooting Guides
Problem 1: High level of cell death in control (non-NTR expressing) cells.
-
Possible Cause A: Prodrug concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal prodrug concentration that kills NTR-expressing cells efficiently with minimal toxicity to control cells. For metronidazole with NTR 1.0, concentrations up to 10 mM have been used, but this can be toxic.[1][4] With the more efficient NTR 2.0, effective concentrations can be in the micromolar range.[1][4]
-
-
Possible Cause B: Intrinsic sensitivity of the cell line to the prodrug.
-
Solution: Test the prodrug on a panel of different cell lines to assess baseline toxicity. If your cell line is particularly sensitive, consider using a different prodrug or a lower concentration for a longer duration.
-
-
Possible Cause C: Unexpected bystander effect.
Problem 2: Low or no cell death in NTR-expressing cells.
-
Possible Cause A: Low NTR expression.
-
Solution: Verify NTR expression levels using qPCR to measure mRNA levels or Western blot to detect the NTR protein. If expression is low, consider the following:
-
Use a stronger promoter to drive NTR expression.
-
Optimize the transfection or transduction protocol to increase efficiency.
-
Select for a stable cell line with high NTR expression.
-
Use a codon-optimized version of the NTR gene for better expression in mammalian cells.[9]
-
-
-
Possible Cause B: Inefficient prodrug activation.
-
Possible Cause C: Cell type is resistant to the cytotoxic effects.
-
Solution: Some cell types are inherently more resistant to apoptosis.[1] Confirm that the cell death pathway is being activated by performing a caspase activation assay. If the pathway is not activated, you may need to use a higher prodrug concentration or a different prodrug that induces a different cell death mechanism. NTR 2.0 has been shown to be effective in ablating previously "resistant" cell types.[1]
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause A: Variability in NTR expression levels.
-
Solution: Use a stable cell line with consistent NTR expression. If using transient transfection, perform qPCR or Western blot on a sample from each experiment to monitor expression levels.
-
-
Possible Cause B: Inconsistent prodrug activity.
-
Solution: Prepare fresh prodrug solutions for each experiment. Ensure proper storage of the prodrug to prevent degradation.
-
-
Possible Cause C: Cell culture conditions.
-
Solution: Maintain consistent cell densities and passage numbers between experiments, as these factors can influence cell health and susceptibility to the prodrug.
-
Quantitative Data Summary
Table 1: Comparison of NTR Variants and Prodrug Efficacy
| Feature | NTR 1.0 (E. coli NfsB) | NTR 2.0 (Engineered V. vulnificus NfsB) | Prodrug | Target Cells | EC50 / IC50 | Reference |
| Efficacy | Standard | ~100-180-fold improvement over NTR 1.0 | Metronidazole | Zebrafish rod photoreceptors | EC50: ~540 µM | [4][11] |
| Metronidazole | Zebrafish rod photoreceptors | EC50: 3 µM | [11] | |||
| Metronidazole | HEK-293 cells | EC50: 1700 µM | [4] | |||
| Metronidazole | HEK-293 cells expressing NTR 2.0 | EC50: 3 µM | [4] | |||
| Toxicity | High concentrations (e.g., 10 mM MTZ) can be toxic | Allows for use of lower, non-toxic prodrug concentrations | Metronidazole | Zebrafish larvae | High lethality at 10 mM | [1][4] |
| Metronidazole | Zebrafish larvae | No significant toxicity at ≤1 mM | [4] | |||
| Prodrug | - | - | CB1954 | NTR-expressing mouse fibroblasts | 20 µM | [1] |
| Prodrug | - | - | CB1954 | Non-expressing mouse fibroblasts | 500 µM | [1] |
| Prodrug | Wild-type | F124K mutant | CB1954 | SK-OV-3 human ovarian carcinoma cells | ~5-fold more potent than WT | [12] |
Experimental Protocols
Protocol 1: Assessment of Bystander Effect
This protocol is adapted from methodologies used to assess the killing of neighboring, non-NTR expressing cells.
Materials:
-
NTR-expressing cells (e.g., stably transfected with an NTR-expression vector)
-
Parental non-NTR expressing cells (labeled with a fluorescent marker, e.g., GFP, for easy identification)
-
Co-culture medium
-
Prodrug (e.g., CB1954 or Metronidazole)
-
96-well plates
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Seeding: Seed a 96-well plate with a mixture of NTR-expressing and GFP-labeled non-NTR expressing cells at different ratios (e.g., 1:1, 1:5, 1:10). Include control wells with only non-NTR expressing cells.
-
Prodrug Treatment: After 24 hours, treat the cells with a range of prodrug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48-72 hours).
-
Analysis:
-
Visually assess the viability of the GFP-positive cells using a fluorescence microscope.
-
Quantify the number of viable GFP-positive cells using a plate reader or by cell counting.
-
-
Data Interpretation: A significant decrease in the number of viable GFP-positive cells in the co-cultures compared to the control wells with only non-NTR expressing cells indicates a bystander effect.
Protocol 2: Caspase-3 Activity Assay for Apoptosis Detection
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
NTR-expressing and non-expressing control cells
-
Prodrug
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay Buffer
-
Microplate reader
Methodology:
-
Cell Treatment: Treat NTR-expressing and control cells with the desired concentration of prodrug for a specified time to induce apoptosis. Include an untreated control.
-
Cell Lysis: Harvest the cells and lyse them using the Cell Lysis Buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well and incubate at 37°C.[13]
-
Measurement: Read the absorbance at 405 nm using a microplate reader at different time points.
-
Data Analysis: The increase in absorbance corresponds to the cleavage of the pNA chromophore by active caspase-3. Calculate the fold-increase in caspase-3 activity in the treated cells compared to the untreated controls.[13]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of NTR/prodrug induced cell death.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. NTR 2.0: a rationally-engineered prodrug converting enzyme with substantially enhanced efficacy for targeted cell ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. Combined antitumor activity of the nitroreductase/CB1954 suicide gene system and γ-rays in HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The gene suicide system Ntr/CB1954 causes ablation of differentiated 3T3L1 adipocytes by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NTR 2.0: a rationally engineered prodrug-converting enzyme with substantially enhanced efficacy for targeted cell ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A mammalianized synthetic nitroreductase gene for high-level expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino metabolites are key mediators of CB 1954 and SN 23862 bystander effects in nitroreductase GDEPT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Cell-Specific Ablation in Zebrafish Using a Triple Mutant of Escherichia Coli Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of cell death induced by the novel enzyme-prodrug combination, nitroreductase/CB1954, and identification of synergism with 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Golgi-Specific Fluorescent Probes: Gol-NTR vs. Established Alternatives
For researchers, scientists, and drug development professionals seeking to visualize the Golgi apparatus, the selection of an appropriate fluorescent probe is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of a novel probe, Gol-NTR, with two widely used Golgi-specific fluorescent probes: NBD C6-ceramide and BODIPY FL C5-ceramide. This objective analysis, supported by available experimental data, will assist in making an informed decision based on the specific requirements of your research.
Introduction to Golgi-Specific Fluorescent Probes
The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Fluorescent probes that specifically label the Golgi are invaluable tools for studying its structure, function, and dynamic processes in living cells. The ideal Golgi probe should exhibit high specificity, brightness, photostability, and low cytotoxicity.
This compound is a newer fluorescent probe designed for targeting the Golgi apparatus. It is reported to offer high selectivity and sensitivity.
NBD C6-ceramide is a classic and widely used fluorescent lipid analog that selectively stains the Golgi apparatus. It has been instrumental in studies of sphingolipid transport and metabolism.
BODIPY FL C5-ceramide is another popular ceramide-based probe known for its bright fluorescence and good photostability, making it suitable for long-term imaging experiments.
Performance Comparison
To facilitate a direct comparison, the following table summarizes the key performance characteristics of this compound, NBD C6-ceramide, and BODIPY FL C5-ceramide based on available data.
| Feature | This compound | NBD C6-ceramide | BODIPY FL C5-ceramide |
| Excitation Wavelength | ~420 nm[1] | ~466 nm[2][3] | ~505 nm[4] |
| Emission Wavelength | ~510 nm[1] | ~536 nm[2][3] | ~512 nm[4] |
| Quantum Yield (Φ) | Data not available | Data not available | ~0.9[5] |
| Molar Extinction Coefficient (ε) | Data not available | Data not available | > 80,000 cm⁻¹M⁻¹[5] |
| Photostability | Good photostability reported[5] | Sensitive to photobleaching | More photostable than NBD C6-ceramide[5] |
| Cytotoxicity | Low cytotoxicity reported | Generally low, but can affect cell viability at higher concentrations or with prolonged exposure. | Generally low cytotoxicity. |
| Specificity | High selectivity for the Golgi apparatus reported. | High specificity for the Golgi. | High specificity for the Golgi. |
Experimental Methodologies
Detailed experimental protocols are crucial for the successful application of these fluorescent probes. Below are representative protocols for cell staining, photostability analysis, and cytotoxicity assessment.
Cellular Staining Protocol (General)
A general workflow for staining cells with Golgi-specific fluorescent probes is outlined below. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
Figure 1. General workflow for cellular staining with Golgi-specific probes.
Protocol Details:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. Culture cells to a confluency of 50-70%.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Immediately before use, dilute the stock solution to the final working concentration in a serum-free medium or an appropriate buffer.
-
Staining: Remove the culture medium from the cells and wash once with a balanced salt solution. Add the probe-containing medium to the cells and incubate for the recommended time and temperature (e.g., 10-30 minutes at 37°C).
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with a fresh medium or buffer to remove any unbound probe.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe.
Photostability Assessment Protocol
Photostability is a critical parameter for time-lapse imaging. A common method to assess this is by continuous exposure to excitation light and measuring the decay in fluorescence intensity over time.
Figure 2. Workflow for assessing the photostability of fluorescent probes.
Protocol Details:
-
Sample Preparation: Stain cells with the fluorescent probe as described in the cellular staining protocol.
-
Image Acquisition: Mount the sample on the microscope and locate a cell with a well-defined Golgi apparatus.
-
Photobleaching: Select a region of interest (ROI) encompassing the Golgi. Continuously expose this ROI to the excitation light at a fixed intensity.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).
-
Data Analysis: Measure the mean fluorescence intensity within the ROI for each time point. Plot the normalized fluorescence intensity against time to determine the photobleaching rate.
Cytotoxicity Assessment Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Figure 3. Workflow for the MTT cytotoxicity assay.
Protocol Details:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the fluorescent probe. Include untreated cells as a negative control.
-
Incubation: Incubate the cells with the probe for a period that is relevant to the intended imaging experiments (e.g., 24 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each probe concentration relative to the untreated control cells.
Signaling Pathways and Logical Relationships
The primary mechanism of action for ceramide-based probes like NBD C6-ceramide and BODIPY FL C5-ceramide involves their incorporation into the Golgi apparatus through the cell's natural lipid trafficking pathways. This compound's mechanism is based on its specific targeting moiety for the Golgi.
Figure 4. Simplified logical pathways for Golgi targeting by different probes.
Conclusion
The choice of a Golgi-specific fluorescent probe depends on the specific demands of the experiment.
-
BODIPY FL C5-ceramide stands out for its high brightness and photostability, making it an excellent choice for long-term live-cell imaging and experiments requiring high sensitivity.[5]
-
NBD C6-ceramide remains a reliable and cost-effective option for routine Golgi staining, although its lower photostability may be a limitation for extended imaging sessions.[5]
-
This compound is a promising new probe with reports of high selectivity and good photostability. However, a lack of publicly available quantitative data on its quantum yield and molar extinction coefficient makes a direct comparison of its brightness with established probes challenging. Its reported low cytotoxicity is a significant advantage.
For researchers prioritizing brightness and photostability for demanding imaging applications, BODIPY FL C5-ceramide is a well-characterized and robust option. For standard Golgi visualization, NBD C6-ceramide is a proven tool. This compound presents itself as a potentially valuable alternative, and further quantitative characterization of its photophysical properties will be crucial for its broader adoption in the research community. It is always recommended to empirically test and validate the chosen probe in the specific experimental system to ensure optimal performance.
References
A Comparative Guide to Nitroreductase-Specific Probes: Unveiling the Specificity of Gol-NTR
For researchers, scientists, and drug development professionals, the accurate detection of nitroreductase (NTR) activity is paramount, particularly in the context of hypoxia research and the development of hypoxia-activated prodrugs. This guide provides a comprehensive comparison of Gol-NTR, a Golgi-apparatus-targeted fluorescent probe, with other commonly used nitroreductase probes. We present a detailed analysis of their performance based on available experimental data, outline experimental protocols for their validation, and visualize key mechanisms and workflows to aid in the selection of the most appropriate tool for your research needs.
Nitroreductases are a family of enzymes that are significantly upregulated in hypoxic environments, a hallmark of solid tumors. This characteristic makes NTR a critical biomarker for cancer diagnosis and a key target for therapeutic intervention. Fluorescent probes that are activated by NTR provide a powerful method for detecting and quantifying its activity in various biological systems.
Mechanism of Action: A "Turn-On" Fluorescence Response
The majority of fluorescent probes for nitroreductase, including this compound, operate on a "turn-on" mechanism. In their native state, these probes are typically non-fluorescent or weakly fluorescent. The core principle involves a nitroaromatic group acting as a fluorescence quencher. In the presence of nitroreductase and a cofactor such as NADH or NADPH, the nitro group is reduced to an amino group. This enzymatic conversion disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity, which can be measured to quantify NTR activity.
The specificity of this compound is further enhanced by its subcellular targeting moiety, which directs the probe to the Golgi apparatus. This allows for the specific monitoring of nitroreductase activity within this organelle, providing valuable insights into localized cellular processes under hypoxic conditions.
Performance Comparison of Nitroreductase Probes
The selection of an appropriate nitroreductase probe depends on several key performance indicators, including detection limit, fluorescence enhancement, quantum yield, and Michaelis-Menten kinetics, which describe the enzyme-substrate interaction. Below is a comparative summary of this compound and other representative nitroreductase probes from different classes.
| Probe | Probe Class | Detection Limit | Fluorescence Enhancement | Quantum Yield (Φ) | Km | Vmax | Key Advantages |
| This compound | Golgi-Targeting | 54.8 ng/mL[1] | - | - | - | - | Subcellular targeting to the Golgi apparatus. |
| Cy5-NO2 | Cyanine-based | 10 ng/mL[2] | 30-fold[2] | <0.003 (off), >0.06 (on)[2] | - | - | High sensitivity, good stability.[2] |
| Py-SiRh-NTR | Near-Infrared (NIR) | 0.07 µg/mL[3] | 28-fold[3] | - | 52.2 µM[3] | 0.074 µM/s[3] | Suitable for in vivo imaging due to NIR fluorescence.[3] |
| RNP | Ratiometric NIR | 0.3 µg/mL[4] | - | - | 6.6 µM[4] | 2.4 µM/s[4] | Ratiometric detection minimizes environmental interference.[4] |
| NBB | BODIPY-based | - | - | 0.15[5] | - | - | Water-soluble, far-red emission.[5] |
| Nitrocoumarin | Coumarin-based | - | - | - | - | - | Good photostability and cell permeability.[6] |
Experimental Protocols
Accurate validation of a nitroreductase probe's specificity and performance is crucial. Below are detailed methodologies for key experiments.
In Vitro Nitroreductase Activity Assay
This protocol provides a general framework for measuring NTR activity in a cell-free system.
Reagents and Materials:
-
Nitroreductase probe stock solution (e.g., this compound in DMSO)
-
Purified nitroreductase enzyme (e.g., from E. coli)
-
NADH or NADPH stock solution
-
Assay Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of the nitroreductase enzyme in the assay buffer.
-
In the wells of the 96-well plate, add the assay buffer and the enzyme dilutions. Include a no-enzyme control.
-
Add the nitroreductase probe to each well to a final concentration typically in the low micromolar range.
-
Initiate the reaction by adding NADH or NADPH to a final concentration of approximately 100-200 µM.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe. For kinetic assays, record the fluorescence at regular intervals. For endpoint assays, incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) before reading.
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Plot the fluorescence intensity or the initial reaction rate against the enzyme concentration.
Cellular Imaging of Nitroreductase Activity
This protocol allows for the visualization of NTR activity in living cells.
Reagents and Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Nitroreductase probe
-
Cell culture medium (serum-free for probe loading)
-
PBS
-
Confocal microscope
Procedure:
-
Seed cells and culture them to the desired confluency. To induce NTR expression, cells can be incubated under hypoxic conditions (e.g., 1% O₂) for several hours.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the nitroreductase probe (e.g., 5.0 µM this compound) in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C.[1]
-
Wash the cells with PBS to remove the excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission settings for the probe.
Selectivity Assay
This experiment is crucial to confirm that the probe's fluorescence is specific to nitroreductase and not a result of interactions with other cellular components.
Reagents and Materials:
-
Nitroreductase probe
-
Purified nitroreductase enzyme
-
NADH or NADPH
-
A panel of potentially interfering substances (e.g., other cellular reductases like glutathione (B108866) reductase, thioredoxin reductase; reactive oxygen species; biothiols like glutathione and cysteine).
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In separate wells of a 96-well plate, add the nitroreductase probe and NADH/NADPH in the assay buffer.
-
To these wells, add either nitroreductase (positive control), one of the interfering substances, or buffer alone (negative control).
-
Incubate the plate at 37°C for a time sufficient to observe a robust signal in the positive control.
-
Measure the fluorescence intensity in all wells.
-
Compare the fluorescence signal from the wells containing interfering substances to the positive and negative controls. A highly selective probe will show a significant fluorescence increase only in the presence of nitroreductase.
Visualizing the Workflow and Signaling Pathway
To better illustrate the underlying principles and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Gol-NTR Cross-Reactivity with Cellular Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the Golgi-targeted nitroreductase probe, Gol-NTR, with other cellular enzymes. Understanding the specificity of this compound is critical for its reliable application in imaging and diagnostics, as off-target activation can lead to misleading results. This document summarizes available data on the potential for cross-reactivity with common cellular reductases, details relevant experimental protocols for assessing specificity, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to this compound and the Importance of Specificity
This compound is a fluorescent probe designed to be activated by nitroreductase (NTR) enzymes, which are often overexpressed in hypoxic environments characteristic of solid tumors. Upon reduction of its nitro group by an NTR, this compound undergoes a conformational change that results in a significant increase in fluorescence, allowing for the visualization of NTR activity. However, the cellular environment contains a variety of other reductive enzymes, such as cytochrome P450 reductases, glutathione (B108866) reductases, and thioredoxin reductases, which also have the potential to reduce nitroaromatic compounds.[1] Any significant activation of this compound by these off-target enzymes would compromise its specificity and limit its utility as a reliable biomarker for NTR activity. Therefore, a thorough evaluation of its cross-reactivity is essential.
Potential for Cross-Reactivity with Endogenous Reductases
While direct quantitative kinetic data for the cross-reactivity of this compound with a comprehensive panel of cellular enzymes is not extensively documented in publicly available literature, the broader class of nitroaromatic compounds is known to be substrates for several endogenous flavoenzymes.[1] This suggests a potential for off-target activation of this compound. The primary cellular enzymes of concern are:
-
NADPH:Cytochrome P450 Reductase (POR): This ubiquitous enzyme is a key component of the cytochrome P450 monooxygenase system and is involved in the metabolism of a wide range of xenobiotics.[2][3] Its ability to transfer electrons from NADPH to various substrates makes it a candidate for the off-target reduction of nitroaromatic probes.
-
Glutathione Reductase (GR): A crucial enzyme in the cellular antioxidant defense system, GR catalyzes the reduction of glutathione disulfide (GSSG) to reduced glutathione (GSH).[4][5][6][7] Its flavin-dependent mechanism shares similarities with nitroreductases, indicating a possibility of reducing nitroaromatic compounds.
-
Thioredoxin Reductase (TrxR): As part of the thioredoxin system, TrxR is another key antioxidant enzyme that maintains the reduced state of thioredoxin. Like GR, it is a flavoprotein with broad substrate specificity that could potentially include nitroaromatic molecules.[1]
The extent of cross-reactivity will depend on the specific molecular structure of the probe and the active site architecture of the respective enzymes. Probes can be engineered to enhance their specificity for the target enzyme.[8]
Comparative Data on Enzyme Activity
| Enzyme | Cofactor | Cellular Location | Expected Relative Activity with Nitroaromatics | Rationale |
| Bacterial Nitroreductase (NTR) | NADH/NADPH | N/A (Exogenous) | High | The enzyme for which this compound is an optimized substrate. |
| NADPH:Cytochrome P450 Reductase (POR) | NADPH | Endoplasmic Reticulum | Low to Moderate | Known to reduce a variety of xenobiotics, including some nitroaromatics.[1] |
| Glutathione Reductase (GR) | NADPH | Cytosol, Mitochondria | Low | Primarily acts on glutathione disulfide, but some off-target activity on other substrates is possible.[1] |
| Thioredoxin Reductase (TrxR) | NADPH | Cytosol, Mitochondria | Low | Part of a specific antioxidant system with some documented promiscuity.[1] |
Note: This table represents a qualitative estimation based on the general substrate specificities of the enzyme families. Quantitative kinetic parameters (kcat, KM) for this compound with each of these enzymes are required for a definitive comparison.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound, a series of well-controlled enzymatic assays should be performed.
General Enzyme Kinetic Assay
This protocol can be adapted to test the activity of this compound with various purified recombinant enzymes.
Materials:
-
This compound stock solution (in DMSO)
-
Purified recombinant enzymes (e.g., bacterial NTR, human POR, human GR, human TrxR)
-
NADPH or NADH solution
-
Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the purified enzyme in the assay buffer.
-
In the wells of the microplate, add the enzyme dilutions. Include a no-enzyme control.
-
Add the this compound probe to each well at a fixed final concentration.
-
Initiate the reaction by adding the appropriate cofactor (NADH or NADPH) to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with the appropriate excitation and emission wavelengths for the activated form of this compound.
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.
-
To determine the Michaelis-Menten kinetic parameters (KM and Vmax), vary the concentration of this compound while keeping the enzyme concentration constant. Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation.
Selectivity Assay Against a Panel of Cellular Reductants
This assay evaluates the specificity of this compound activation in the presence of various biological reducing agents and other potentially interfering substances.
Materials:
-
This compound stock solution
-
Purified bacterial nitroreductase (positive control)
-
Panel of potential interfering enzymes and reductants (e.g., POR, GR, TrxR, glutathione, ascorbic acid)
-
NADH or NADPH solution
-
Assay buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In separate wells of the microplate, add the this compound probe and the appropriate cofactor (NADH/NADPH).
-
To each well, add one of the enzymes or reductants from the panel at a physiologically relevant concentration. Include a well with only the NTR as a positive control and a well with no enzyme as a negative control.
-
Incubate the plate at 37°C for a fixed period (e.g., 60 minutes).
-
Measure the end-point fluorescence intensity in each well.
-
Compare the fluorescence signal generated in the presence of each cellular enzyme/reductant to that of the positive (NTR) and negative controls. A significant increase in fluorescence in the presence of an off-target enzyme indicates cross-reactivity.
Visualizing Pathways and Workflows
Signaling Pathway of this compound Activation
Caption: Activation of this compound by nitroreductase in the Golgi apparatus.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining the cross-reactivity of this compound.
Conclusion
References
- 1. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Glutathione reductase - Wikipedia [en.wikipedia.org]
- 7. The role of glutathione reductase and related enzymes on cellular redox homoeostasis network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of NTR 1.0 and NTR 2.0 for Targeted Cell Ablation
For researchers, scientists, and professionals in drug development, the ability to selectively eliminate specific cell populations is a critical tool for understanding cellular function, modeling disease, and evaluating regenerative processes. The nitroreductase (NTR)/prodrug system offers a powerful method for achieving this targeted cell ablation. This guide provides a detailed comparison of the first-generation enzyme, NTR 1.0, and the recently engineered NTR 2.0, highlighting the significant advancements offered by the newer variant.
Executive Summary
NTR 2.0, a rationally engineered variant of the E. coli nitroreductase NfsB, demonstrates a substantial improvement in the activation of the prodrug metronidazole (B1676534) (MTZ) for cell ablation compared to its predecessor, NTR 1.0.[1][2][3][4] This enhanced efficiency translates to a roughly 100-fold increase in MTZ-mediated cell-specific ablation, allowing for the use of significantly lower, non-toxic concentrations of the prodrug.[1] Consequently, NTR 2.0 enables long-term cell loss studies and the ablation of cell types that were previously resistant to the NTR 1.0/MTZ system, opening new avenues for chronic disease modeling and in-depth studies of cellular regeneration.
Performance Comparison: NTR 1.0 vs. NTR 2.0
The superior performance of NTR 2.0 is evident in both its enzymatic kinetics and its in vivo efficacy. The following table summarizes key quantitative data comparing the two enzymes.
| Parameter | NTR 1.0 (E. coli NfsB) | NTR 2.0 (NfsB_Vv F70A/F108Y) | Fold Improvement | Reference |
| Michaelis Constant (KM) for MTZ (μM) | 2800 ± 200 | 330 ± 30 | ~8.5x lower | |
| Catalytic Rate (kcat) for MTZ (s-1) | 11.0 ± 0.4 | 25.1 ± 0.8 | ~2.3x higher | |
| Catalytic Efficiency (kcat/KM) (M-1s-1) | 3,900 | 76,000 | ~19.5x higher | |
| In Vivo EC50 for MTZ in Zebrafish (μM) | 540 | 3 | ~180x lower |
Mechanism of Action and Key Differences
The fundamental principle of the NTR/MTZ system involves the enzymatic conversion of the benign prodrug metronidazole into a cytotoxic agent within cells expressing the nitroreductase enzyme.
Signaling Pathway for NTR/MTZ-Mediated Cell Ablation
The diagram below illustrates the proposed mechanism of cell death initiated by the activation of metronidazole by nitroreductase.
Caption: NTR converts the prodrug MTZ into a cytotoxic agent, leading to DNA damage and apoptosis.
NTR 1.0, the canonical nitroreductase from E. coli (NfsB), has a relatively low catalytic efficiency for MTZ. This necessitates the use of high concentrations of the prodrug (e.g., 10 mM), which can lead to off-target toxicity in prolonged studies.
NTR 2.0 was developed through rational engineering of an NfsB ortholog from Vibrio vulnificus. Key amino acid substitutions (F70A/F108Y) in NTR 2.0 result in a more open active site, facilitating better access and binding of metronidazole. This structural alteration is the basis for its significantly improved catalytic efficiency.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of NTR-mediated cell ablation. Below are representative protocols for in vitro and in vivo applications.
In Vitro Cell Ablation with NTR 2.0
This protocol is adapted from studies using mammalian cell lines.
-
Cell Transfection: Transfect the target mammalian cell line with a plasmid encoding NTR 2.0 fused to a fluorescent reporter (e.g., YFP) using a suitable transfection reagent.
-
Cell Culture: Culture the transfected cells in standard growth medium for 24-48 hours to allow for expression of the NTR 2.0 fusion protein.
-
Prodrug Treatment: Prepare a stock solution of metronidazole in DMSO. Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., a range from 1 µM to 1 mM).
-
Incubation: Replace the standard growth medium with the MTZ-containing medium and incubate the cells for 24-72 hours.
-
Analysis: Assess cell viability and ablation efficiency using methods such as fluorescence microscopy to quantify the loss of YFP-positive cells, or by using viability assays like MTT or trypan blue exclusion.
In Vivo Cell Ablation in Zebrafish Larvae
This protocol is based on established methods in transgenic zebrafish models.
-
Transgenic Line: Utilize a transgenic zebrafish line that expresses NTR 2.0 under the control of a tissue-specific promoter.
-
Embryo Collection and Staging: Collect embryos from crosses of the transgenic line and raise them in standard embryo medium to the desired developmental stage (e.g., 5 days post-fertilization).
-
MTZ Treatment Solution: Prepare a working solution of metronidazole in embryo medium. For NTR 2.0, concentrations can range from 1 µM to 100 µM.
-
Treatment: Transfer the zebrafish larvae to the MTZ treatment solution and incubate them at 28.5°C for the desired duration (e.g., 24-48 hours). It is recommended to keep the larvae in the dark as MTZ can be light-sensitive.
-
Washout and Recovery: After the treatment period, remove the MTZ solution and wash the larvae several times with fresh embryo medium.
-
Analysis: Evaluate the extent of cell ablation by imaging the fluorescent reporter co-expressed with NTR 2.0. Confocal microscopy is ideal for high-resolution imaging of specific cell populations.
Experimental Workflow
The following diagram outlines the general workflow for a typical NTR/MTZ cell ablation experiment.
Caption: A streamlined workflow for conducting NTR-mediated cell ablation experiments.
Conclusion
NTR 2.0 represents a significant advancement in the field of targeted cell ablation. Its enhanced catalytic efficiency and, consequently, the requirement for much lower prodrug concentrations, overcome the primary limitations of NTR 1.0. This allows for more precise, sustained, and less toxic experimental paradigms, making it an invaluable tool for a wide range of biological research, from developmental biology to the study of chronic diseases and regeneration. The adoption of NTR 2.0 is likely to facilitate novel discoveries by enabling experiments that were previously not feasible with the first-generation system.
References
- 1. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTR 2.0: a rationally engineered prodrug-converting enzyme with substantially enhanced efficacy for targeted cell ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating NTR-Based Cancer Therapy in Preclinical Models
This guide provides an objective comparison of Nitroreductase (NTR)-based therapy, a form of Gene-Directed Enzyme Prodrug Therapy (GDEPT), against alternative approaches, supported by experimental data from preclinical studies. It is intended for researchers, scientists, and drug development professionals evaluating novel cancer therapeutics.
Introduction to NTR-Based Therapy
NTR-based therapy is a targeted cancer treatment strategy involving two key components: a bacterial nitroreductase (NTR) enzyme and a non-toxic prodrug. The gene encoding the NTR enzyme is selectively delivered to tumor cells, often using viral vectors.[1] The subsequent systemic administration of a prodrug, such as CB1954 or metronidazole (B1676534), leads to its conversion into a potent cytotoxic agent specifically within the NTR-expressing cancer cells.[2][3][4] This localized activation of the cytotoxic drug minimizes systemic toxicity while effectively killing tumor cells, including those that are non-dividing.[1]
Comparison with Alternative Therapies
NTR-based therapy offers a distinct mechanism compared to conventional and other modern cancer treatments.
-
Conventional Chemotherapy: Chemotherapy drugs typically target all rapidly dividing cells, leading to significant side effects by affecting healthy tissues like hair follicles and bone marrow.[5] In contrast, NTR-based therapy achieves tumor selectivity through targeted gene expression, activating the cytotoxic agent only in cancer cells.
-
Targeted Therapy: While both are "targeted," molecular targeted therapies inhibit specific proteins or genes involved in cancer growth.[5][6] Their efficacy is dependent on the presence of these specific biomarkers in a patient's tumor. NTR therapy's target is the introduced enzyme, making it applicable to a broader range of tumors, provided the gene can be delivered effectively.
-
Immunotherapy: Immunotherapy, such as CAR T-cell therapy or checkpoint inhibitors, harnesses the patient's own immune system to attack cancer.[6][7] This approach can lead to durable, long-term responses but can also cause immune-related adverse effects.[8] NTR therapy directly kills tumor cells, and while this can induce an immune response, its primary mechanism is direct cytotoxicity.
-
Other GDEPT Systems: The most common GDEPT system is Herpes Simplex Virus thymidine (B127349) kinase (HSV-tk) paired with ganciclovir. A key advantage of the NTR/CB1954 system is its ability to kill both dividing and non-dividing (quiescent) cells, whereas the HSV-tk system is primarily effective against cycling cells.[1][2]
Quantitative Data from Preclinical Models
The efficacy of NTR-based therapy is often evaluated by its ability to selectively kill cancer cells at low prodrug concentrations. Recent advancements have focused on engineering more efficient NTR enzymes to improve therapeutic outcomes.
A significant leap forward is the development of NTR 2.0, a rationally engineered enzyme variant that shows substantially enhanced activity with the prodrug metronidazole (MTZ) compared to the first-generation E. coli NfsB enzyme (NTR 1.0).[9][10]
Table 1: Comparative Efficacy of NTR Variants in a Human Cell Line Model
| Enzyme Variant | Cell Line | Prodrug | EC50 (µM)¹ | Fold Improvement vs. NTR 1.0 |
| NTR 1.0 | HEK-293 | Metronidazole | ~540 µM | - |
| NTR 2.0 | HEK-293 | Metronidazole | 3 µM | ~180-fold |
| ¹EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data derived from studies on HEK-293 cells after 48h prodrug exposure.[11] |
Table 2: Comparative Efficacy of NTR Variants in a Zebrafish In Vivo Model
| Enzyme Variant | Preclinical Model | Prodrug | EC50 (µM)¹ | Fold Improvement vs. NTR 1.0 |
| NTR 1.0 | Zebrafish Larvae | Metronidazole | ~5,000 µM | - |
| NTR 2.0 | Zebrafish Larvae | Metronidazole | ~39 µM | ~100-fold |
| ¹EC50 values calculated based on reporter protein quantification after 24h-48h of prodrug exposure in transgenic zebrafish larvae expressing the respective NTR variant.[11][12] |
These data clearly demonstrate the superior efficacy of the engineered NTR 2.0 enzyme, which achieves robust cell killing at prodrug concentrations approximately 100 to 180 times lower than its predecessor.[10][11][12] This enhancement is critical for clinical translation, as it reduces the required prodrug dose, thereby minimizing potential off-target toxicity.[9][11]
Experimental Protocols
The validation of NTR-based therapies relies on standardized in vitro and in vivo experimental models.
4.1. In Vitro Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of viability after treatment.
-
Cell Preparation: Stably transfected human cells (e.g., HEK-293) expressing the NTR enzyme of interest are seeded in 96-well plates at a predetermined density and allowed to adhere.
-
Treatment: The prodrug (e.g., Metronidazole) is added to the wells in a series of dilutions. Control wells contain cells with media only (no drug) and media with the highest concentration of the drug in non-transfected cells.
-
Incubation: Plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified incubator.[13]
-
MTS Reagent Addition: Following incubation, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[14][15]
-
Final Incubation: The plates are incubated for 1 to 4 hours at 37°C.[13][15] During this time, viable cells with active metabolism convert the MTS into a purple formazan (B1609692) product.[13]
-
Data Acquisition: The absorbance is measured at 490 nm using a multi-well spectrophotometer.[15] The quantity of formazan is directly proportional to the number of viable cells.
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. EC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
4.2. In Vivo Xenograft Models
In vivo models are essential for evaluating therapeutic efficacy in a complex biological environment.
A. Mouse Xenograft Model
-
Cell Preparation: Cancer cells expressing the NTR gene are cultured, harvested, and washed. A cell suspension is prepared in a suitable medium, often mixed 1:1 with an extracellular matrix like Cultrex BME to improve tumor take and growth.[16]
-
Animal Model: Immunocompromised mice (e.g., NSG or nude mice, 4-6 weeks old) are used to prevent rejection of the human tumor cells.[16][17]
-
Implantation: Approximately 3 x 10⁶ cells are injected subcutaneously into the flank of each mouse using a 27- or 30-gauge needle.[16]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-300 mm³).[16][17] Tumor volume is measured regularly (e.g., 2-3 times per week) with digital calipers using the formula: Volume = (width)² x length/2.[16]
-
Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. The prodrug (e.g., CB1954 at 15 mg/kg) is administered systemically (e.g., intraperitoneal or intravenous injection) for a specified duration.[17][18]
-
Efficacy Measurement: The primary endpoints are tumor growth inhibition and overall survival. Tumor volumes are compared between treated and control groups.
B. Zebrafish Xenograft Model
The zebrafish embryo model offers rapid, high-throughput screening capabilities.[19][20]
-
Cell Preparation: Human cancer cells expressing both an NTR gene and a fluorescent reporter (e.g., GFP) are prepared as a single-cell suspension.
-
Animal Model: Zebrafish embryos at 2 days post-fertilization (dpf) are used, as they lack a fully developed adaptive immune system, allowing for xenograft engraftment without rejection.[21]
-
Implantation: Approximately 200-400 cells are microinjected into a specific site, such as the yolk sac or pericardial space, of each embryo.[22]
-
Treatment: Following injection, embryos are sorted for successful engraftment and placed in multi-well plates. The prodrug (e.g., Metronidazole) is added directly to the embryo water.[4][23]
-
Efficacy Measurement: The transparent nature of the embryos allows for real-time, non-invasive imaging of fluorescently labeled tumor cells.[21][22] Efficacy is quantified by measuring the change in the fluorescent area or intensity over time, comparing treated versus untreated embryos.
Visualizing Mechanisms and Workflows
5.1. Signaling Pathway for NTR-Based Therapy
The core mechanism involves the enzymatic conversion of a harmless prodrug into a DNA-damaging agent, leading to targeted cell death.
5.2. Experimental Workflow for Preclinical Validation
The process for validating NTR therapy involves a sequential workflow from in vitro characterization to in vivo efficacy studies.
References
- 1. Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of the bacterial nitroreductase enzyme in mammalian cells renders them selectively sensitive to killing by the prodrug CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virus-directed, enzyme prodrug therapy with nitroimidazole reductase: a phase I and pharmacokinetic study of its prodrug, CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neobiotechnologies.com [neobiotechnologies.com]
- 6. oncodaily.com [oncodaily.com]
- 7. Targeted Therapy vs. Immunotherapy for Cancer | Mass General Brigham [massgeneralbrigham.org]
- 8. m.youtube.com [m.youtube.com]
- 9. NTR 2.0: a rationally-engineered prodrug converting enzyme with substantially enhanced efficacy for targeted cell ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NTR 2.0: a rationally engineered prodrug-converting enzyme with substantially enhanced efficacy for targeted cell ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. researchgate.net [researchgate.net]
- 19. Systematic Roadmap for Cancer Drug Screening Using Zebrafish Embryo Xenograft Cancer Models: Melanoma Cell Line as a Case Study [mdpi.com]
- 20. Zebrafish Models of Cancer—New Insights on Modeling Human Cancer in a Non-Mammalian Vertebrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Zebrafish cancer models for in vivo oncology drug screening | ZeClinics [zeclinics.com]
- 22. Zebrafish Embryo Xenograft and Metastasis Assay [bio-protocol.org]
- 23. Nitroreductase/Metronidazole-Mediated Ablation and a MATLAB Platform (RpEGEN) for Studying Regeneration of the Zebrafish Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Gol-NTR Performance in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescent probe Gol-NTR with alternative probes for targeting the Golgi apparatus. The following sections detail available quantitative performance data, experimental methodologies, and associated signaling pathways to aid in the selection of appropriate tools for visualizing and quantifying specific analytes within this critical organelle.
Introduction to this compound
This compound is a novel fluorescent probe specifically designed to detect nitroreductase (NTR) activity within the Golgi apparatus.[1] Nitroreductase is an enzyme that is overexpressed under hypoxic conditions, making it a key biomarker for studying solid tumors and other diseases associated with low oxygen levels.[2][3] this compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent. Upon reduction of its nitro group by NTR, it becomes highly fluorescent, providing a direct and sensitive measure of enzyme activity.[1]
Performance of this compound
Independent verification of this compound has demonstrated its efficacy in various cell lines, including A549 (human lung carcinoma), HeLa (human cervical cancer), HepG2 (human liver cancer), and MGC-803 cells.[3][4][5]
Quantitative Performance Data
The following table summarizes the key performance metrics of this compound based on available research.
| Performance Metric | This compound | Alternative Probe (Py-SiRh-NTR) | Alternative Probe (Golgi-Nap-CORM-3) |
| Analyte | Nitroreductase (NTR) | Nitroreductase (NTR) | CO-releasing molecule-3 (CORM-3) |
| Target Organelle | Golgi Apparatus | Lysosome | Golgi Apparatus |
| Detection Limit | 54.8 ng/mL[4] | 0.07 µg/mL (70 ng/mL)[3] | 0.35 µM[5] |
| Fluorescence Change | "Turn-on" | 28-fold enhancement[3] | 32-fold enhancement[5] |
| Response Time | - | 180 min (to maximum intensity)[3] | 60 min[5] |
| Excitation Wavelength | 458 nm[5] | 633 nm[3] | 430 nm[5] |
| Emission Wavelength | 520 nm[5] | Not specified | 520 nm[5] |
| Cell Lines Tested | A549, HeLa, HepG2, MGC-803[4][5] | HepG2[3] | HeLa, HepG2[5] |
| In Vivo Model | Zebrafish[4] | - | Zebrafish[5] |
| Cytotoxicity | Low[6] | Low[3] | Not specified |
Note: The data for alternative probes are not from direct head-to-head comparisons with this compound and were evaluated under their respective experimental conditions.
Comparison with Alternative Golgi-Targeting Probes
While this compound is a specialized tool for detecting nitroreductase in the Golgi, a variety of other fluorescent probes have been developed to target this organelle and detect other biologically important molecules. The selection of an appropriate probe depends on the specific research question.
A recent review highlights several design strategies for Golgi-targeting probes.[4] These often involve conjugating a fluorophore to a Golgi-targeting moiety, such as a phenylsulfonamide group, which is also utilized in this compound.[4]
Alternative Probes for Different Analytes in the Golgi:
-
Golgi-Nap-CORM-3: A probe for detecting CO-releasing molecule-3 (CORM-3), which has therapeutic potential. It also uses a phenylsulfonamide for Golgi targeting.[5]
-
RSG: A pH-sensitive fluorescent probe for monitoring Golgi acidification.[7]
-
EW2: A probe designed for the selective sensing of formaldehyde (B43269) in the Golgi apparatus.[8]
-
NF-FOH: A ratiometric fluorescent probe for detecting hydrogen sulfide (B99878) (H₂S) levels in the Golgi.[9]
The development of these diverse probes underscores the growing interest in understanding the complex biochemical environment of the Golgi apparatus.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of fluorescent probes. Below are generalized protocols for the use of this compound and for comparative analysis of fluorescent probes.
Protocol for this compound Staining and Imaging
This protocol is adapted from studies using this compound in cultured mammalian cells.[5]
-
Cell Culture: Plate cells (e.g., A549, HeLa, or a new cell line of interest) on glass-bottom dishes suitable for fluorescence microscopy and culture to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to a final working concentration (e.g., 10 µM) in pre-warmed cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). Add the this compound working solution to the cells and incubate for 1 hour at 37°C.
-
Induction of Hypoxia (if applicable): To study NTR activity, cells can be subjected to hypoxic conditions (e.g., 1% O₂) for a specified period before or during probe incubation.
-
Imaging: After incubation, wash the cells three times with PBS. Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths (e.g., excitation at 458 nm and emission collection at 481–580 nm).[5]
General Protocol for Comparing Fluorescent Probes
To obtain a valid comparison between this compound and an alternative probe in a new cell line, the following experimental design is recommended:
-
Cell Seeding: Seed the new cell line in parallel on multiple glass-bottom dishes to ensure identical starting conditions for each probe.
-
Probe Incubation: Incubate separate sets of cells with this compound and the alternative probe at their respective optimal concentrations and incubation times. Include a control group of unstained cells.
-
Co-localization: To confirm Golgi localization, co-stain with a commercially available Golgi marker (e.g., Golgi Tracker Red or BODIPY TR Ceramide).[5][8]
-
Image Acquisition: Using a confocal microscope, capture images of cells stained with each probe. It is critical to use the same imaging settings (laser power, gain, pinhole size) when comparing fluorescence intensities between probes, where their spectral properties allow.
-
Quantitative Analysis: Measure the fluorescence intensity from the Golgi region in a statistically significant number of cells for each probe. The Pearson's correlation coefficient can be calculated for co-localization analysis.
-
Photostability Assay: To assess photostability, continuously expose a stained area to excitation light and measure the decay in fluorescence intensity over time.
-
Cytotoxicity Assay: Perform a standard MTT or similar cell viability assay to determine the toxicity of each probe at its working concentration.[8]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound activation.
Caption: Experimental workflow for comparative analysis.
References
- 1. A Self-Assembling Probe for Imaging the States of Golgi Apparatus in Live Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent probes for targeting the Golgi apparatus: design strategies and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00171G [pubs.rsc.org]
- 5. Golgi-Targeting Fluorescent Probe for Monitoring CO-Releasing Molecule-3 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel fluorescent probe for the detection of Golgi nitroreductase under hypoxic conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Golgi-targeted off-on fluorescent probe for real-time monitoring of pH changes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Golgi Apparatus-Targeting, Naphthalimide-Based Fluorescent Molecular Probe for the Selective Sensing of Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Golgi-targeted ratiometric fluorescent probe: Precise detection of H2S level fluctuations under stress conditions and acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Gol-NTR
This guide provides essential safety and logistical information for handling Gol-NTR, a potent investigational neurotoxic compound. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and minimize environmental contamination. Given that investigational drugs have limited safety data, they should be treated as hazardous until proven otherwise.[1]
Hazard Assessment
This compound is presumed to be a highly potent neurotoxin. Exposure can occur through various routes, including inhalation of aerosols, direct contact with mucous membranes (eyes, nose, mouth), absorption through intact skin (especially when dissolved in solvents like DMSO), and accidental ingestion or injection.[2] Acute or chronic exposure to even minute quantities of hazardous drugs can lead to severe health effects, such as organ damage, genetic mutations, and reproductive issues.[1]
Personal Protective Equipment (PPE)
A thorough hazard assessment is required to select the appropriate PPE for any task involving this compound.[3][4] The following table summarizes the recommended PPE for handling this compound. Double gloving is recommended for all handling procedures.
| Task | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Handling Solids (e.g., weighing) | Double nitrile gloves | Safety glasses with side shields or goggles | Disposable lab coat | N95 respirator or higher, if not in a containment device |
| Handling Liquid Solutions | Double nitrile gloves | Goggles and a face shield | Disposable, fluid-resistant lab coat or apron | Use within a certified chemical fume hood or biological safety cabinet (BSC) |
| Animal Injections | Double nitrile gloves | Safety glasses with side shields | Dedicated lab coat | Not typically required if performed carefully |
| Spill Cleanup | Heavy-duty nitrile or neoprene gloves over inner nitrile gloves | Goggles and a face shield | Disposable, fluid-resistant coveralls | Half-face or full-face respirator with appropriate cartridges |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields | Lab coat | Not typically required |
Experimental Protocols
1. Handling and Preparation of this compound Solutions
This protocol outlines the procedure for safely preparing a solution of this compound from a powdered form. All handling of potent compounds should be performed in a designated area, such as a chemical fume hood or a glove box.
-
Preparation:
-
Assemble all necessary materials, including this compound, solvent, vials, pipettes with aerosol-resistant tips, and decontamination solution.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing (if applicable):
-
If weighing a powdered form of this compound, perform this task within a certified chemical fume hood.
-
Use a dedicated spatula and weighing paper.
-
Carefully transfer the weighed powder to a suitable container.
-
-
Reconstitution:
-
In a chemical fume hood or BSC, add the desired solvent to the container with this compound.
-
Cap the container securely and mix gently to dissolve the compound.
-
Label the container clearly with the compound name, concentration, date, and hazard warning.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used in the procedure (see Decontamination Protocol below).
-
Dispose of all contaminated disposable items as hazardous waste.
-
Remove PPE in the designated area and wash hands thoroughly.
-
2. Decontamination Protocol
Effective decontamination is crucial to prevent cross-contamination and accidental exposure.
-
Work Surfaces and Equipment:
-
Prepare a fresh solution of 1.0% to 2.5% sodium hypochlorite (B82951) (bleach). For some toxins, a solution of 0.25% sodium hypochlorite with 0.25 N sodium hydroxide (B78521) can also be effective.
-
Wipe down all surfaces and equipment that may have come into contact with this compound.
-
Allow a contact time of at least 30 minutes.
-
Rinse surfaces with water to remove the bleach solution.
-
-
Spills:
-
For small liquid spills, absorb the spill with paper towels and then apply the decontamination solution.
-
For larger spills, follow the emergency spill procedures outlined below.
-
3. Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, lab coats, vials, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
This container should be placed in a secondary container to prevent leaks.
-
-
Liquid Waste:
-
Toxins should never be disposed of without prior inactivation.
-
Collect liquid waste containing this compound in a dedicated, sealed, and labeled container.
-
Decontaminate the liquid waste by adding a solution of sodium hypochlorite to a final concentration of at least 1% and allowing it to sit for a minimum of 30 minutes.
-
Dispose of the inactivated liquid waste in accordance with institutional and local regulations.
-
-
Sharps:
-
Dispose of all needles and other sharps in a puncture-resistant sharps container.
-
Do not bend, shear, or recap needles.
-
Emergency Procedures
1. Exposure Response
-
Skin Contact: Immediately wash the affected area with soap and a large volume of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an emergency eyewash station.
-
Inhalation: Move the affected person to fresh air immediately.
-
Ingestion: Rinse the mouth with water, but do not induce vomiting.
In all cases of exposure, seek immediate medical attention. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel. Report the exposure to the Principal Investigator and the institutional safety office.
2. Spill Response Plan
-
Minor Spill (contained within a fume hood):
-
Alert others in the area.
-
Wear appropriate PPE for spill cleanup.
-
Absorb the spill with paper towels or other absorbent material.
-
Apply decontamination solution to the spill area and allow for a 30-minute contact time.
-
Wipe the area clean and dispose of all contaminated materials as hazardous waste.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Restrict access to the area.
-
Contact the institutional emergency response team and provide them with information about the spilled material.
-
Do not attempt to clean up a major spill unless you are trained to do so.
-
Visualizations
Caption: Standard Operating Procedure for Handling this compound.
Caption: Decision-Making for this compound Spill Response.
References
- 1. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 2. research.musc.edu [research.musc.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
